molecular formula C30H56N4O8 B15591970 C6(6-Azido) GluCer

C6(6-Azido) GluCer

Cat. No.: B15591970
M. Wt: 600.8 g/mol
InChI Key: XAHHWMVRWITDCA-ZRNGQZNGSA-N
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Description

C6(6-Azido) GluCer is a useful research compound. Its molecular formula is C30H56N4O8 and its molecular weight is 600.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H56N4O8

Molecular Weight

600.8 g/mol

IUPAC Name

6-azido-N-[(E,2R,3S)-3-hydroxy-1-[(2R,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexanamide

InChI

InChI=1S/C30H56N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-24(36)23(33-26(37)19-16-14-17-20-32-34-31)22-41-30-29(40)28(39)27(38)25(21-35)42-30/h15,18,23-25,27-30,35-36,38-40H,2-14,16-17,19-22H2,1H3,(H,33,37)/b18-15+/t23-,24+,25?,27-,28?,29+,30-/m1/s1

InChI Key

XAHHWMVRWITDCA-ZRNGQZNGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for C6(6-Azido) Glucosylceramide (GluCer), a valuable molecular tool in glycosphingolipid research and drug development. The synthesis involves a three-stage process: the preparation of the key intermediate 6-azidohexanoic acid, its subsequent coupling to a sphingosine (B13886) backbone to form C6(6-azido) ceramide, and the final enzymatic glucosylation to yield the target molecule. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Synthesis of 6-Azidohexanoic Acid

The synthesis of the acyl chain precursor, 6-azidohexanoic acid, is achieved through a nucleophilic substitution reaction.

Experimental Protocol:

A solution of 6-bromohexanoic acid (3.0 g, 15.4 mmol) and sodium azide (B81097) (2.0 g, 30.8 mmol) in 10 mL of dimethylformamide (DMF) is heated to 85°C and stirred for 3 hours. Following the reaction, the mixture is diluted with dichloromethane (B109758) (DCM) and washed with 0.1 N HCl. The organic layer is then dried over sodium sulfate (B86663) (Na2SO4) and concentrated under reduced pressure to yield 6-azidohexanoic acid as a colorless oil[1].

Starting MaterialReagentsSolventTemperatureTimeProductYield
6-Bromohexanoic AcidSodium AzideDMF85°C3 hours6-Azidohexanoic Acid80%

Synthesis of C6(6-Azido) Ceramide

The second stage involves the N-acylation of D-erythro-sphingosine with the previously synthesized 6-azidohexanoic acid. This reaction forms the ceramide backbone of the target molecule.

Experimental Protocol:

To a solution of D-erythro-sphingosine in a suitable solvent such as DMF, 6-azidohexanoic acid is added. The coupling is facilitated by the addition of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). The reaction is typically stirred at room temperature overnight. The resulting C6(6-azido) ceramide is then purified using silica (B1680970) gel column chromatography.

Note: While a specific protocol for the N-acylation with 6-azidohexanoic acid is not detailed in the searched literature, this is a standard and well-established procedure for the synthesis of ceramides.

Synthesis of C6(6-Azido) Glucosylceramide

The final step is the glucosylation of the C6(6-azido) ceramide. This can be achieved through either chemical or enzymatic methods. The enzymatic approach using glucosylceramide synthase (GCS) is often preferred for its high stereoselectivity, yielding the biologically relevant β-anomer.

Enzymatic Glucosylation Protocol:

The enzymatic synthesis of C6(6-Azido) GluCer is catalyzed by glucosylceramide synthase (GCS, EC 2.4.1.80). This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to the primary hydroxyl group of the ceramide substrate[2][3].

Reaction Components:

  • C6(6-azido) ceramide

  • UDP-glucose

  • Glucosylceramide synthase (recombinant or from a cell lysate)

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Detergent (e.g., Triton X-100, to solubilize the lipid substrate)

Procedure:

  • The C6(6-azido) ceramide is first solubilized in a detergent-containing buffer.

  • UDP-glucose and the glucosylceramide synthase enzyme are added to the reaction mixture.

  • The reaction is incubated at 37°C for a specified period, typically ranging from 1 to 4 hours.

  • The reaction is terminated by the addition of a solvent mixture, such as chloroform/methanol, to extract the lipids.

  • The resulting this compound is purified from the reaction mixture using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Studies have shown that GCS can utilize ceramide analogs with modified acyl chains, such as the fluorescent NBD C6-ceramide, indicating that the enzyme can likely accommodate the C6(6-azido) ceramide as a substrate[4][5][6].

SubstrateEnzymeCo-substrateProduct
C6(6-azido) CeramideGlucosylceramide Synthase (GCS)UDP-GlucoseThis compound

Synthesis Pathway and Workflow

The overall synthesis pathway and a typical experimental workflow for the enzymatic glucosylation step are illustrated below.

Synthesis_Pathway A 6-Bromohexanoic Acid B 6-Azidohexanoic Acid A->B NaN3, DMF 85°C, 3h (80% Yield) D C6(6-Azido) Ceramide B->D N-Acylation (DCC/NHS or EDC/HOBt) C D-erythro-Sphingosine C->D F This compound D->F Glucosylceramide Synthase 37°C E UDP-Glucose E->F Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification and Analysis Solubilize Solubilize C6(6-Azido) Ceramide in detergent buffer Prepare_Mix Prepare reaction mix: UDP-Glucose, GCS enzyme, Buffer Incubate Incubate at 37°C Prepare_Mix->Incubate Terminate Terminate reaction (e.g., add Chloroform/Methanol) Incubate->Terminate Extract Lipid Extraction Terminate->Extract Purify Purify this compound (TLC or HPLC) Extract->Purify Analyze Characterization (MS, NMR) Purify->Analyze

References

C6(6-Azido) Glucosylceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6(6-Azido) glucosylceramide is a synthetically modified sphingolipid that has emerged as a powerful tool in chemical biology and glycobiology research. This molecule incorporates a short-chain (C6) fatty acid and a terminal azide (B81097) group on the hexanoyl chain, rendering it a versatile probe for studying the metabolism, trafficking, and interactions of glucosylceramides. The azide moiety serves as a bioorthogonal handle, allowing for the specific chemical ligation to reporter molecules via "click chemistry." This guide provides a comprehensive overview of the properties, synthesis, and applications of C6(6-Azido) glucosylceramide, with detailed experimental protocols and visualizations to facilitate its use in a research setting.

Physicochemical Properties

The fundamental properties of C6(6-Azido) glucosylceramide are summarized in the table below, providing essential information for its handling, storage, and experimental application.

PropertyValueSource
Chemical Name D-glucosyl-ß-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine[1][2][3]
Synonyms C6(6-azido) GluCer[1][2]
Molecular Formula C₃₀H₅₆N₄O₈[1][2]
Molecular Weight 600.79 g/mol [1][2]
CAS Number 2260670-21-9[1][2]
Appearance Powder[1][2]
Purity >99% (by TLC)[1][2]
Storage Temperature -20°C[1][2]
Solubility Soluble in organic solvents such as methanol, ethanol (B145695), and chloroform.
Lipid Type Click Reagent[1][2]

Synthesis of C6(6-Azido) Glucosylceramide

Experimental Protocol: Conceptual Synthesis

Materials:

  • D-glucosyl-ß-1,1'-N-Boc-D-erythro-sphingosine

  • 6-Azidohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Coupling of 6-Azidohexanoic Acid to the Sphingosine Backbone:

    • Dissolve D-glucosyl-ß-1,1'-N-Boc-D-erythro-sphingosine and 6-azidohexanoic acid in anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting N-Boc protected C6(6-Azido) glucosylceramide by silica gel column chromatography.

  • Deprotection of the Amine Group:

    • Dissolve the purified N-Boc protected product in a mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product is C6(6-Azido) glucosylceramide.

  • Purification:

    • Purify the final product by silica gel column chromatography to obtain the high-purity C6(6-Azido) glucosylceramide.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Synthesis_Workflow cluster_coupling Amide Coupling cluster_deprotection Deprotection cluster_purification Purification Glucosylsphingosine D-glucosyl-ß-1,1'-N-Boc- D-erythro-sphingosine Coupling DCC, DMAP in DCM Glucosylsphingosine->Coupling Azidohexanoic_acid 6-Azidohexanoic acid Azidohexanoic_acid->Coupling Protected_product N-Boc-C6(6-Azido) glucosylceramide Coupling->Protected_product Deprotection_reagent TFA in DCM Protected_product->Deprotection_reagent Final_product C6(6-Azido) glucosylceramide Deprotection_reagent->Final_product Purification Silica Gel Chromatography Final_product->Purification

A conceptual workflow for the synthesis of C6(6-Azido) glucosylceramide.

Biological Activity and Applications

While specific quantitative data on the biological activity of C6(6-Azido) glucosylceramide, such as IC₅₀ or EC₅₀ values, are not extensively reported, its utility lies in its role as a metabolic probe. The biological effects are inferred from its structural similarity to endogenous C6-ceramide and glucosylceramide.

Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. Glucosylceramide, formed by the action of glucosylceramide synthase (GCS), is a key intermediate in the synthesis of complex glycosphingolipids and also plays a role in modulating ceramide levels.

The primary application of C6(6-Azido) glucosylceramide is in metabolic labeling and "click" chemistry-based proteomics and imaging .

Metabolic Labeling

Cells can be incubated with C6(6-Azido) glucosylceramide, which is taken up and incorporated into cellular membranes and metabolic pathways. This allows for the tracking of its transport and conversion to other sphingolipids.

Click Chemistry Applications

The terminal azide group allows for the covalent attachment of various reporter tags (e.g., fluorophores, biotin) that contain a complementary alkyne group. This is achieved through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable:

  • Visualization of subcellular localization: By "clicking" a fluorescent dye to the azide, the distribution of the glucosylceramide analog within organelles can be imaged using fluorescence microscopy.

  • Identification of interacting proteins: A biotin (B1667282) tag can be attached, followed by affinity purification and mass spectrometry to identify proteins that interact with glucosylceramide.

Experimental Protocol: Metabolic Labeling and Click Chemistry

Materials:

  • C6(6-Azido) glucosylceramide

  • Cell culture medium and supplements

  • Cultured cells of interest

  • Alkyne-modified reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., TBTA or THPTA).

  • For SPAAC: A strained alkyne reporter molecule (e.g., DBCO-fluorophore).

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Metabolic Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of C6(6-Azido) glucosylceramide in a suitable solvent (e.g., ethanol or DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the old medium from the cells and replace it with the medium containing C6(6-Azido) glucosylceramide.

    • Incubate the cells for a desired period (e.g., 4-24 hours) to allow for uptake and metabolic incorporation.

  • Cell Fixation and Permeabilization (for intracellular targets):

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction (CuAAC):

    • Prepare the "click" reaction cocktail immediately before use. For a typical reaction, mix:

      • Alkyne-reporter molecule (e.g., 10-50 µM)

      • CuSO₄ (e.g., 1 mM)

      • Copper ligand (e.g., 5 mM THPTA)

      • Sodium ascorbate (B8700270) (e.g., 50 mM, freshly prepared)

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging or Downstream Analysis:

    • For fluorescence imaging, mount the coverslips on microscope slides with an appropriate mounting medium.

    • For proteomics, lyse the cells, perform streptavidin pull-down (if biotinylated), and proceed with mass spectrometry analysis.

Click_Chemistry_Workflow cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_click Click Reaction cluster_analysis Downstream Analysis Start Cells in Culture Add_Probe Incubate with C6(6-Azido) glucosylceramide Start->Add_Probe Incorporation Probe is incorporated into cellular pathways Add_Probe->Incorporation Fixation Fixation (e.g., PFA) Incorporation->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Click_Cocktail Add Click Reaction Cocktail (Alkyne-reporter, CuSO4, Ligand, Ascorbate) Permeabilization->Click_Cocktail Ligation Covalent Ligation of Reporter to Probe Click_Cocktail->Ligation Imaging Fluorescence Imaging Ligation->Imaging Proteomics Affinity Purification & Mass Spectrometry Ligation->Proteomics

A general workflow for metabolic labeling and click chemistry using C6(6-Azido) glucosylceramide.

Signaling Pathways and Research Context

C6(6-Azido) glucosylceramide can be utilized to investigate the complex network of sphingolipid metabolism. Upon entering the cell, it can be acted upon by various enzymes, allowing researchers to probe the activities of these enzymes and the subsequent fate of their products.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_probe Probe Metabolism cluster_signaling Signaling & Degradation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Azido_GlcCer C6(6-Azido) Glucosylceramide Ceramide->Azido_GlcCer GCS (inhibited by PDMP) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_GSLs Complex Glycosphingolipids Azido_GlcCer->Complex_GSLs Various Glycosyltransferases Azido_Ceramide C6(6-Azido) Ceramide Azido_GlcCer->Azido_Ceramide GBA Azido_Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

Simplified schematic of sphingolipid metabolism indicating the position of C6(6-Azido) glucosylceramide.

By using this azido-functionalized probe, researchers can investigate:

  • The activity of glucosylceramide synthase (GCS) in live cells.

  • The downstream metabolic conversion of glucosylceramide into more complex glycosphingolipids.

  • The spatial and temporal dynamics of glucosylceramide trafficking through the secretory and endocytic pathways.

  • The protein interaction network of glucosylceramide and its metabolites.

Conclusion

C6(6-Azido) glucosylceramide is an invaluable chemical tool for the study of sphingolipid biology. Its unique combination of a short-chain fatty acid for cell permeability and a bioorthogonal azide handle for specific chemical tagging enables a wide range of applications, from high-resolution imaging to unbiased proteomic screening. This guide provides the foundational knowledge and experimental frameworks necessary for the successful implementation of C6(6-Azido) glucosylceramide in diverse research programs aimed at unraveling the complex roles of glycosphingolipids in health and disease.

References

An In-Depth Technical Guide to the Reactivity and Application of C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C6(6-Azido) Glucosylceramide (C6(6-Azido) GluCer), a powerful chemical tool for studying the metabolism and function of glucosylceramide (GluCer). The strategic placement of an azide (B81097) group on the N-acyl chain allows for the versatile application of bioorthogonal click chemistry to visualize, identify, and quantify this important sphingolipid in a variety of biological contexts.

Introduction to this compound and its Bioorthogonal Handle

This compound is a synthetic analog of the naturally occurring glucosylceramide. It features a short C6 acyl chain terminating in a reactive azide (-N₃) group. This seemingly minor modification is the key to its utility. The azide group is a bioorthogonal chemical reporter, meaning it is essentially inert to the vast array of functional groups present in biological systems, ensuring that it does not interfere with native cellular processes.[1] Its small size also minimizes perturbations to the parent molecule's structure and function, allowing it to be processed by the cell's metabolic machinery.[1]

The azide group's reactivity is unleashed in the presence of a complementary alkyne-containing molecule through a set of highly efficient and specific reactions collectively known as "click chemistry".[2] This allows for the covalent attachment of a wide range of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for enrichment and proteomic analysis.

The Azide Group's Reactivity: CuAAC vs. SPAAC

The azide group of this compound can participate in two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific experimental context, particularly the need for biocompatibility.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction that forms a stable triazole linkage between the azide and a terminal alkyne.[3] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[3] While CuAAC is extremely robust for in vitro applications, the cytotoxicity of copper limits its use in living cells.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with the azide.[4] This reaction is catalyst-free, making it ideal for labeling biomolecules in living cells and whole organisms.[5] The reaction kinetics of SPAAC are generally slower than CuAAC but can be very rapid depending on the specific cyclooctyne used.[5]

Quantitative Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic, limiting for live-cell applications.[6]Highly biocompatible, suitable for live-cell and in vivo studies.[6]
Reaction Kinetics Generally very fast, with reactions often completing in minutes to a few hours.[5]Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹.[5]
Reaction Yield Typically provides quantitative or near-quantitative yields.[5]Can achieve high, often near-quantitative, yields.[5]
Side Reactions Copper can generate reactive oxygen species (ROS).Some strained alkynes can have off-target reactivity with thiols.[6]
Cost Reagents are generally less expensive.Strained cyclooctynes can be significantly more expensive.[6]

Glucosylceramide in Cellular Signaling and Disease

Glucosylceramide is a central hub in sphingolipid metabolism. It is synthesized from ceramide by the enzyme glucosylceramide synthase (GCS) and is the precursor for a vast array of complex glycosphingolipids. Conversely, it is degraded back to ceramide and glucose by glucocerebrosidase (GBA1) within the lysosome.

Mutations in the GBA1 gene lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. Furthermore, these mutations are a significant genetic risk factor for Parkinson's disease. Glucosylceramide is not merely a metabolic intermediate; it is also a bioactive lipid involved in modulating critical cellular processes such as cell proliferation, differentiation, and apoptosis.

Below are diagrams illustrating the central role of glucosylceramide in metabolism and its implication in disease-related signaling pathways.

GSL_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase GCS GCS Ceramide->GCS GluCer GluCer ComplexGSLs Complex Glycosphingolipids GluCer->ComplexGSLs Glycosyltransferases GBA1 GBA1 GluCer->GBA1 S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase GCS->GluCer UDP-Glucose GBA1->Ceramide Glucose

Caption: Core Glucosylceramide Metabolic Pathway.

Gaucher_Signaling GBA1_mutation GBA1 Mutation GBA1_deficiency GBA1 Deficiency GBA1_mutation->GBA1_deficiency GluCer_accumulation Glucosylceramide Accumulation GBA1_deficiency->GluCer_accumulation Lysosomal_dysfunction Lysosomal Dysfunction GluCer_accumulation->Lysosomal_dysfunction Macrophage_activation Macrophage Activation (Gaucher Cells) GluCer_accumulation->Macrophage_activation Alpha_syn_aggregation α-Synuclein Aggregation Lysosomal_dysfunction->Alpha_syn_aggregation Neurodegeneration Neurodegeneration (Parkinson's Disease) Alpha_syn_aggregation->Neurodegeneration Inflammation Chronic Inflammation Macrophage_activation->Inflammation Organ_damage Organ Damage (Gaucher Disease) Inflammation->Organ_damage

Caption: Simplified Gaucher and Parkinson's Disease Signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cellular glycosphingolipids.

Materials:

  • This compound

  • Cultured cells of interest

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of this compound in DMSO. A concentration of 1-10 mM is recommended.

  • Seed cells in appropriate culture vessels (e.g., multi-well plates, coverslips) and grow to the desired confluency.

  • Prepare the labeling medium by diluting the this compound stock solution into complete cell culture medium. The final concentration will need to be optimized for your cell type and experimental goals, but a starting range of 5-50 µM is suggested.

  • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate the cells for a period of 1 to 24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time will influence the extent of metabolic incorporation and should be optimized.

  • Wash the cells three times with PBS to remove any unincorporated this compound.

  • The azide-labeled cells are now ready for downstream click chemistry reactions.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol is suitable for live-cell imaging.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Fluorescent strained alkyne probe (e.g., DBCO-Fluorophore)

  • Cell culture medium or imaging buffer (e.g., PBS)

Procedure:

  • Prepare a solution of the fluorescent strained alkyne probe in cell culture medium or imaging buffer. The optimal concentration should be determined empirically, but a starting range of 10-25 µM is common.

  • Add the probe-containing medium/buffer to the azide-labeled cells.

  • Incubate for 30-120 minutes at 37°C, protected from light.

  • Wash the cells three times with fresh medium or buffer to remove the unreacted probe.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Biotinylation of Azide-Modified Cellular Lipids via CuAAC for Mass Spectrometry Analysis

This protocol is for fixed cells and enables the enrichment of labeled lipids for subsequent analysis.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Alkyne-biotin

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • PBS

Procedure:

  • Fix the azide-labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL final volume, a typical cocktail might contain:

    • 10 µM alkyne-biotin

    • 1 mM CuSO₄

    • 1 mM THPTA (pre-mixed with CuSO₄)

    • 10 mM sodium ascorbate (added last)

    • PBS to 1 mL

  • Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Lyse the cells and proceed with streptavidin-based enrichment of the biotinylated lipids.

  • Analyze the enriched lipids by mass spectrometry.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for utilizing this compound.

Live_Cell_Imaging_Workflow start Start: Culture Cells metabolic_labeling Metabolic Labeling with This compound start->metabolic_labeling wash1 Wash Cells (PBS) metabolic_labeling->wash1 spaac SPAAC Reaction with Fluorescent Strained Alkyne wash1->spaac wash2 Wash Cells spaac->wash2 imaging Fluorescence Microscopy wash2->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: Workflow for Live-Cell Imaging of GluCer.

MS_Analysis_Workflow start Start: Culture Cells metabolic_labeling Metabolic Labeling with This compound start->metabolic_labeling fix_perm Fix and Permeabilize Cells metabolic_labeling->fix_perm wash1 Wash Cells fix_perm->wash1 cuaac CuAAC Reaction with Alkyne-Biotin wash1->cuaac wash2 Wash Cells cuaac->wash2 lysis Cell Lysis wash2->lysis enrichment Streptavidin Enrichment lysis->enrichment ms_analysis Mass Spectrometry Analysis enrichment->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Workflow for Mass Spectrometry Analysis of Labeled GluCer.

Conclusion

This compound is a versatile and powerful tool for investigating the complex biology of glucosylceramide. Its azide functionality allows for robust and specific labeling through click chemistry, enabling detailed studies of its metabolism, trafficking, and role in signaling pathways. By carefully selecting the appropriate click chemistry reaction (CuAAC or SPAAC) and downstream analytical methods, researchers can gain valuable insights into the function of this critical lipid in both health and disease.

References

An In-depth Technical Guide to Azido-Modified Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azido-modified sphingolipids, powerful chemical tools for studying the intricate roles of sphingolipids in cellular processes. This document details their synthesis, applications in metabolic labeling, and use in identifying protein interactions, complete with experimental protocols and quantitative data.

Introduction to Azido-Modified Sphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles not only as structural components of cell membranes but also as signaling molecules in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[1][2] The inherent complexity and dynamic nature of sphingolipid metabolism present significant challenges to their study. Azido-modified sphingolipids have emerged as invaluable tools to overcome these challenges.[3]

These synthetic analogues contain a small, bioorthogonal azide (B81097) (-N₃) group, which does not significantly perturb the lipid's natural structure or function, allowing it to be processed by cellular metabolic pathways similarly to its endogenous counterpart.[4][5] The azide group serves as a chemical handle for "click chemistry," a set of highly efficient and specific reactions, enabling the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization, enrichment, and proteomic analysis.[6][7] This approach allows for the sensitive and specific tracking of sphingolipid metabolism and interactions in living cells and complex biological systems.[8]

Synthesis of Azido-Modified Sphingolipids

The synthesis of azido-modified sphingolipids typically involves multi-step organic chemistry procedures. The position of the azide group is a critical design element, as it can influence the lipid's metabolic fate and experimental utility. Commonly, the azide is introduced at the terminus (ω-position) of the fatty acyl chain or the sphingoid base to minimize steric hindrance and maintain biological activity.[3]

A general synthetic strategy often starts from a commercially available sphingolipid precursor or is built up from smaller chiral building blocks. For example, the synthesis of ω-azido-sphinganine has been achieved in 13 steps starting from L-serine with an overall yield of 20%.[8][9] Another common approach involves the modification of a commercially available sphingolipid, such as C6-ceramide, to introduce an azide group on the acyl chain.

Data Presentation: Quantitative Analysis of Azido-Sphingolipid Metabolism

The metabolic incorporation and processing of azido-sphingolipids can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[10] This allows for the precise measurement of the conversion of the azido-probe into various downstream sphingolipid metabolites over time.

Table 1: Representative LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters for Ceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cer(d18:1/16:0)538.2264.25040
Cer(d18:1/18:0)566.4264.25040
Cer(d18:1/20:0)594.4264.25040
Cer(d18:1/22:0)622.5264.25040
Cer(d18:1/24:0)650.7264.25040
Cer(d18:1/24:1)648.6264.25040
[²H₄]Cer(22:0) (IS)626.0264.05040
[²H₄]Cer(24:0) (IS)654.0264.05040
Data adapted from published LC-MS/MS methods for ceramide quantification. The most abundant product ion at m/z 264 arises from the loss of the fatty acyl chain and is commonly used for quantification.[11]

Table 2: Time-Dependent Incorporation of Azido-Sugars into Cellular Glycans

Incubation Time (hours)Mean Fluorescence Intensity (A.U.)
050
6250
12600
241200
482000
This table represents generalized data from fluorescence-based analysis of metabolic labeling with azido-sugars, which are precursors for glycosphingolipids. The data illustrates the time-dependent increase in fluorescence as more azido-sugars are incorporated into cellular glycans and subsequently labeled with a fluorescent probe via click chemistry.

Experimental Protocols

General Protocol for Metabolic Labeling of Cultured Cells with Azido-Sphingolipids
  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Azido-Sphingolipid Stock Solution: Dissolve the azido-sphingolipid (e.g., ω-azido-C6-ceramide) in a suitable solvent such as ethanol (B145695) or DMSO to prepare a concentrated stock solution (e.g., 1-10 mM).

  • Metabolic Labeling: Dilute the azido-sphingolipid stock solution in complete cell culture medium to the desired final concentration (typically 1-50 µM). Remove the old medium from the cells and replace it with the medium containing the azido-sphingolipid.

  • Incubation: Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a CO₂ incubator to allow for metabolic incorporation of the azido-sphingolipid.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated probe.

  • Cell Lysis (for downstream analysis): For applications such as proteomics or lipidomics, lyse the cells in an appropriate buffer (e.g., RIPA buffer for proteomics).

  • Fixation (for imaging): For fluorescence microscopy, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells

This protocol is suitable for labeling metabolically incorporated azido-sphingolipids with an alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin) in fixed cells.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the following reaction mixture. The final concentrations may need to be optimized.

    • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (5 mM stock): 10 µL

    • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock): 2 µL

    • Alkyne-reporter molecule (e.g., alkyne-fluorophore, 10 mM stock in DMSO): 1 µL

    • Sodium ascorbate (B8700270) (100 mM stock, freshly prepared): 10 µL

    • PBS to a final volume of 100 µL

  • Permeabilization (optional): If intracellular targets are to be labeled, permeabilize the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove excess reagents.

  • Imaging or Downstream Processing: The cells are now ready for fluorescence microscopy or subsequent steps like streptavidin-biotin-based enrichment.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is a copper-free click chemistry reaction that is biocompatible and suitable for labeling in living cells.

  • Metabolic Labeling: Perform metabolic labeling of cells with an azido-sphingolipid as described in Protocol 4.1.

  • Preparation of Strained Alkyne Probe: Prepare a stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) in DMSO.

  • Labeling in Live Cells: Dilute the strained alkyne-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 1-20 µM.

  • Incubation: Add the labeling medium to the live cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS or culture medium to remove the unreacted probe.

  • Live-Cell Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain temperature and CO₂ levels.

Visualizations: Signaling Pathways and Experimental Workflows

Sphingolipid Signaling Pathways

Azido-modified sphingolipids are instrumental in dissecting complex signaling pathways. Two key sphingolipid signaling molecules are ceramide and sphingosine-1-phosphate (S1P), which often have opposing effects on cell fate.[12]

Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (FasR / TNFR) FasL->DeathReceptor Binding Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Ceramide Ceramide Ceramide->Mitochondrion Induces MOMP Ceramide->Caspase8 Potentiates Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide-induced apoptosis signaling pathway.[12][13][14][15][16]

S1P_Signaling_Pathway cluster_receptors S1P Receptors (GPCRs) cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 Gi Gαi S1PR1->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Ras_ERK Ras/ERK Pathway Gi->Ras_ERK PLC PLC Pathway Gq->PLC Rho Rho Activation G1213->Rho Survival Survival PI3K_Akt->Survival Proliferation Proliferation Ras_ERK->Proliferation Differentiation Differentiation PLC->Differentiation Migration Migration Rho->Migration

Caption: Sphingosine-1-Phosphate (S1P) receptor signaling pathways.[1][17][18][19][20]

Experimental Workflows

The following diagrams illustrate common experimental workflows utilizing azido-modified sphingolipids.

Proteomics_Workflow cluster_cell_culture Cellular Labeling cluster_capture Protein Capture cluster_analysis Mass Spectrometry Analysis Start 1. Culture Cells MetabolicLabeling 2. Metabolic Labeling with Azido-Sphingolipid Start->MetabolicLabeling Lysis 3. Cell Lysis MetabolicLabeling->Lysis ClickChemistry 4. Click Chemistry (Alkyne-Biotin) Lysis->ClickChemistry AffinityPurification 5. Affinity Purification (Streptavidin Beads) ClickChemistry->AffinityPurification OnBeadDigestion 6. On-Bead Digestion (Trypsin) AffinityPurification->OnBeadDigestion LCMS 7. LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis 8. Protein Identification & Quantification LCMS->DataAnalysis End Results DataAnalysis->End Identified Sphingolipid-Binding Proteins

Caption: Workflow for identifying sphingolipid-binding proteins.[6][10]

Imaging_Workflow cluster_labeling Live-Cell Labeling cluster_reaction SPAAC Reaction cluster_imaging Fluorescence Microscopy Start 1. Culture Cells on Microscope-compatible Dish MetabolicLabeling 2. Metabolic Labeling with Azido-Sphingolipid Start->MetabolicLabeling AddProbe 3. Add Strained Alkyne- Fluorophore Conjugate MetabolicLabeling->AddProbe Incubate 4. Incubate (15-60 min) AddProbe->Incubate Wash 5. Wash to Remove Excess Probe Incubate->Wash LiveImaging 6. Live-Cell Imaging (Confocal/TIRF) Wash->LiveImaging ImageAnalysis 7. Image Analysis (Localization, Trafficking) LiveImaging->ImageAnalysis End Results ImageAnalysis->End Visualization of Sphingolipid Dynamics

Caption: Workflow for live-cell imaging of sphingolipids.[21][22][23]

Conclusion

Azido-modified sphingolipids represent a versatile and powerful class of chemical probes that have significantly advanced our ability to study the complex biology of sphingolipids. By combining metabolic labeling with the specificity of click chemistry, researchers can now visualize, quantify, and identify the interactions of these essential lipids with unprecedented detail. The protocols and data presented in this guide provide a solid foundation for the application of these tools in diverse research settings, from fundamental cell biology to drug discovery and development. As new bioorthogonal reactions and analytical technologies continue to emerge, the utility of azido-modified sphingolipids in unraveling the roles of sphingolipids in health and disease is poised to expand even further.

References

C6(6-Azido) GluCer: A Technical Guide to its Role in Glycobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of C6(6-Azido) Glucosylceramide (C6(6-Azido) GluCer), a powerful chemical tool in the field of glycobiology. This compound is a synthetic analog of glucosylceramide, a central molecule in glycosphingolipid (GSL) metabolism.[1][2][3] Its key feature is a terminal azide (B81097) group on the C6 position of its N-acyl chain, which serves as a bioorthogonal chemical reporter. This allows for the metabolic labeling of glycoconjugates and their subsequent visualization and identification through "click chemistry". This guide will detail the metabolic pathways involving this compound, provide quantitative data for its application, outline detailed experimental protocols for its use, and illustrate its utility in identifying protein-GSL interactions.

Introduction to this compound

This compound, or D-glucosyl-β-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine, is a modified glucosylceramide designed for metabolic labeling studies.[4] The presence of the azide moiety allows for its specific covalent modification with alkyne- or cyclooctyne-containing probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These reactions are highly specific and can be performed in complex biological systems without interfering with native biochemical processes.[5]

Once introduced to cells, this compound is processed by the cell's natural metabolic machinery, incorporating the azido-tagged lipid into a variety of downstream glycosphingolipids.[1][3][6][7] This enables researchers to trace the synthesis, trafficking, and localization of these important lipids, as well as to identify their interacting partners.

Metabolic Incorporation and Signaling Pathways

This compound enters the glycosphingolipid biosynthetic pathway at the level of glucosylceramide synthase (GCS), which catalyzes the transfer of glucose to a ceramide backbone.[8][9][10] From there, it can be further modified by a series of glycosyltransferases to form more complex glycosphingolipids, such as lactosylceramide (B164483) and gangliosides. The metabolic fate of this compound mirrors that of its natural counterpart, allowing for the labeling of a diverse range of glycoconjugates.[1][3][11]

Glycosphingolipids are integral components of cell membranes and are involved in a multitude of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function.[1][3][7] By labeling these molecules with this compound, researchers can gain insights into these fundamental biological processes.

Glycosphingolipid_Metabolism Ceramide Ceramide GlcCer This compound Ceramide->GlcCer LacCer Azido-LacCer GlcCer->LacCer Lactosylceramide Synthase Globo_series Azido-Globo-series (e.g., Gb3) LacCer->Globo_series Glycosyltransferases Ganglio_series Azido-Ganglio-series (e.g., GM3) LacCer->Ganglio_series Glycosyltransferases

Figure 1: Metabolic pathway of this compound incorporation.

Quantitative Data for Experimental Design

The successful application of this compound for metabolic labeling depends on optimizing several experimental parameters. The following tables summarize typical concentration ranges and incubation times reported in the literature for azido-sugar labeling experiments. It is important to note that optimal conditions may vary depending on the cell type and experimental goals.

Table 1: Recommended Concentrations for Metabolic Labeling

Cell TypeThis compound Concentration (µM)Incubation Time (hours)Reference
HeLa, HEK29325 - 5048[12]
Zebrafish Embryonic Cells46 - 13872[13]
A54910 - 50Not Specified[14]
General Mammalian Cells200 (for Ac46AzGlc)2 - 12[15]

Table 2: Reagent Concentrations for Click Chemistry Reactions

Reaction TypeReagentStock ConcentrationFinal ConcentrationReference
CuAAC (in lysate)Azide/Alkyne Probe1 mM (in DMSO/water)2 - 40 µM[2]
CuAAC (in lysate)THPTA100 mM (in water)1 mM[2][16]
CuAAC (in lysate)CuSO₄20 mM (in water)0.1 mM[2][16]
CuAAC (in lysate)Sodium Ascorbate (B8700270)300 mM (freshly made)1 mM[2][16]
SPAAC (live cells)DBCO-fluorophore1-10 mM (in DMSO)20 - 50 µM[12]
SPAAC (in lysate)Cyclooctyne-biotin1 mM (in DMSO)10 µM[12]

Detailed Experimental Protocols

This section provides detailed protocols for the key experimental workflows involving this compound.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cellular glycosphingolipids.

Metabolic_Labeling_Workflow start Seed cells and grow to 50-70% confluency add_probe Add this compound to culture medium (e.g., 25-50 µM) start->add_probe incubate Incubate for 24-72 hours (37°C, 5% CO₂) add_probe->incubate harvest Wash and harvest cells incubate->harvest end Proceed to cell lysis and click chemistry harvest->end

Figure 2: Workflow for metabolic labeling with this compound.

Materials:

  • Adherent or suspension mammalian cells

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel to achieve 50-70% confluency at the time of harvesting.

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add the this compound stock solution to the complete culture medium to achieve the desired final concentration (e.g., 25-50 µM).

    • Replace the existing medium with the this compound-containing medium.

  • Incubation: Incubate the cells for 24 to 72 hours under standard culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental objective.

  • Harvesting:

    • For adherent cells, wash the cells twice with warm PBS, then detach using trypsin or a cell scraper.

    • For suspension cells, pellet the cells by centrifugation.

    • Wash the harvested cells twice with cold PBS. The cell pellet is now ready for lysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol details the click chemistry reaction to attach an alkyne-containing probe (e.g., a fluorophore or biotin) to the azide-labeled glycosphingolipids in cell lysates.

CuAAC_Workflow start Start with cell lysate (1-5 mg/mL protein) add_reagents Add in order: 1. Alkyne probe 2. THPTA 3. CuSO₄ start->add_reagents initiate_reaction Add freshly prepared Sodium Ascorbate to initiate reaction add_reagents->initiate_reaction incubate Incubate for 30-60 min at room temperature (protect from light) initiate_reaction->incubate end Proceed to downstream analysis (e.g., SDS-PAGE, Western Blot, Affinity Purification) incubate->end

Figure 3: Workflow for CuAAC on cell lysates.

Materials:

  • Cell lysate from metabolically labeled cells (1-5 mg/mL protein)

  • Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • PBS

Procedure:

  • Prepare Click Reagent Stocks:

    • Alkyne-probe: 1 mM in DMSO or water.

    • THPTA: 100 mM in water.

    • CuSO₄: 20 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Reaction Assembly: In a microfuge tube, combine the following in order, vortexing briefly after each addition:

    • 50 µL of cell lysate

    • 90 µL of PBS

    • 20 µL of 2.5 mM alkyne-probe (final concentration ~50 µM, can be optimized)

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

  • Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Downstream Processing: The labeled proteins in the lysate are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for affinity purification if a biotin (B1667282) probe was used.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol describes the copper-free click reaction for labeling live cells, which is advantageous for avoiding copper-induced cytotoxicity.

Materials:

  • Metabolically labeled live cells

  • Complete cell culture medium

  • Dibenzocyclooctyne (DBCO)-conjugated probe (e.g., DBCO-fluorophore)

  • PBS

Procedure:

  • Prepare DBCO-Probe Solution:

    • Prepare a stock solution of the DBCO-probe in DMSO.

    • Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

  • Labeling:

    • Wash the metabolically labeled cells twice with warm PBS.

    • Add the DBCO-probe containing medium to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove unreacted DBCO-probe.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Affinity Purification of Labeled Glycoconjugates

This protocol outlines the enrichment of biotin-tagged glycoconjugates for identification of interacting proteins by mass spectrometry.

Affinity_Purification_Workflow start Start with biotin-labeled cell lysate bind Incubate lysate with streptavidin-coated beads start->bind wash Wash beads to remove non-specific binders bind->wash elute Elute bound proteins wash->elute end Analyze eluate by SDS-PAGE and Mass Spectrometry elute->end

Figure 4: Workflow for affinity purification of biotin-labeled proteins.

Materials:

  • Cell lysate containing biotin-labeled glycoconjugates

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Binding:

    • Incubate the biotin-labeled cell lysate with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).

    • Remove the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer to the beads and heat at 95°C for 5-10 minutes to release the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or Coomassie blue staining.

    • Excise protein bands of interest for identification by mass spectrometry.

Identification of Protein Interactions

A key application of this compound is the identification of proteins that interact with glycosphingolipids. By using a biotinylated alkyne probe in the click reaction, the labeled glycoconjugates and their binding partners can be captured and subsequently identified by mass spectrometry. This approach has the potential to reveal novel protein-lipid interactions that are crucial for various cellular functions. While specific studies detailing a comprehensive list of proteins identified using this compound are emerging, the methodology follows the principles of affinity purification-mass spectrometry (AP-MS) and has been successfully applied with other lipid probes.

Conclusion

This compound is a versatile and powerful tool for the study of glycosphingolipid biology. Its ability to be metabolically incorporated into cellular glycoconjugates and subsequently detected with high specificity via click chemistry provides researchers with a robust method for investigating the synthesis, trafficking, and interactions of this important class of lipids. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a variety of research contexts, from basic cell biology to drug discovery. As our understanding of the diverse roles of glycosphingolipids continues to expand, tools like this compound will undoubtedly play a crucial role in future discoveries.

References

Unveiling Glycosphingolipid Dynamics: A Technical Guide to C6(6-Azido) Glucosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide (GluCer) stands as a central hub in sphingolipid metabolism, serving as the precursor for a vast array of complex glycosphingolipids (GSLs). These lipids are not mere structural components of cellular membranes; they are critical players in a multitude of cellular processes, including signal transduction, cell-cell recognition, and membrane trafficking. Dysregulation of GSL metabolism is implicated in numerous diseases, most notably lysosomal storage disorders such as Gaucher disease, as well as in cancer and metabolic disorders. The study of these intricate metabolic pathways has been significantly advanced by the development of chemical biology tools. Among these, C6(6-Azido) Glucosylceramide (C6(6-Azido) GluCer) has emerged as a powerful probe for the metabolic labeling and visualization of GSLs.

This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a framework for data analysis. It is intended to serve as a comprehensive resource for researchers employing this tool to investigate the dynamic world of glycosphingolipid metabolism.

Core Mechanism of Action: Metabolic Labeling and Click Chemistry

The utility of this compound lies in its unique chemical structure: a glucosylceramide molecule modified with a short C6 acyl chain containing a terminal azide (B81097) (-N3) group.[1][2][3][4] This seemingly small modification unlocks a powerful two-step experimental approach:

  • Metabolic Incorporation: When introduced to cells, this compound is recognized and processed by the cell's own enzymatic machinery. It enters the glycosphingolipid biosynthetic pathway, acting as a surrogate for endogenous glucosylceramide. As it is metabolized, the azide group is incorporated into downstream, more complex GSLs. The small size of the azide group is designed to minimize perturbation of the natural metabolic processes.[1]

  • Bioorthogonal Ligation (Click Chemistry): The azide group is a bioorthogonal chemical handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary chemical partner. This reaction, a form of "click chemistry," typically involves a copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively).[1][2][4] By introducing an alkyne-modified reporter molecule, such as a fluorophore or a biotin (B1667282) tag, researchers can covalently label the azide-containing GSLs for visualization or enrichment.

This two-step strategy allows for the specific and sensitive detection of GSL metabolism in living cells and organisms.

Key Applications in Research

The use of this compound and similar metabolic probes enables a variety of applications in glycosphingolipid research:

  • Visualization of GSL Trafficking and Localization: By using a fluorescently tagged alkyne, the spatial and temporal distribution of newly synthesized GSLs can be imaged using fluorescence microscopy. This allows for the study of their transport through the secretory pathway, their localization in specific membrane domains, and their dynamics in response to cellular stimuli.

  • Analysis of GSL Metabolic Flux: Quantitative analysis of the incorporation of the azide label into different GSL species can provide insights into the rates of synthesis and turnover of these lipids under various conditions.

  • Identification of Glycosphingolipid-Interacting Proteins: By incorporating a biotin tag, azide-labeled GSLs and their interacting proteins can be pulled down and identified using mass spectrometry.

  • Studying Disease-Related Alterations in GSL Metabolism: This tool is particularly valuable for investigating diseases where GSL metabolism is dysregulated, such as in lysosomal storage disorders. It can be used in cell or animal models of these diseases to track the fate of accumulating lipids and to evaluate the efficacy of therapeutic interventions.[5][6][7][8]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cultured cells. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • C6(6-Azido) Glucosylceramide (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for biochemical analysis) at a density that allows for logarithmic growth during the labeling period.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1-10 mM). Store at -20°C, protected from light.

  • Metabolic Labeling: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 5-50 µM). The optimal concentration should be determined empirically for each cell line.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for a period of 4 to 24 hours. The optimal incubation time will depend on the metabolic rate of the cells and the specific GSLs being studied.

  • Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction for Fluorescence Imaging

This protocol describes a copper-catalyzed click chemistry reaction (CuAAC) for visualizing the metabolically incorporated azide-labeled GSLs. For live-cell imaging or when copper toxicity is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) using a DBCO-functionalized fluorophore is recommended.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Click reaction buffer: PBS

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488) stock solution (1-10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Fixation: After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular GSLs, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following components in the specified order:

    • 889 µL PBS

    • 1 µL Alkyne-fluorophore stock solution (final concentration 1-10 µM)

    • 20 µL CuSO4 stock solution (final concentration 1 mM)

    • 40 µL THPTA stock solution (final concentration 2 mM)

    • 50 µL Sodium ascorbate stock solution (final concentration 5 mM)

    • Vortex briefly to mix.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Data Presentation and Visualization

Quantitative Data
Metabolite Cell Line A (Relative Abundance) Cell Line B (Relative Abundance) Cell Line A + Inhibitor (Relative Abundance)
This compound1.001.001.00
C6(6-Azido) LacCer0.750.950.30
C6(6-Azido) GM30.400.600.10
C6(6-Azido) GD30.150.25< 0.05
C6(6-Azido) GT3< 0.050.10Not Detected

Table 1: Representative data table for the relative abundance of this compound and its downstream metabolites in different cell lines and under inhibitory conditions. The data is normalized to the amount of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of this compound.

Glycosphingolipid_Metabolism Cer Ceramide GluCer Glucosylceramide (GluCer) Cer->GluCer UGCG LacCer Lactosylceramide (LacCer) GluCer->LacCer LSS GM3 GM3 LacCer->GM3 GM3S GD3 GD3 GM3->GD3 GD3S GT3 GT3 GD3->GT3 GT3S Complex_GSLs More Complex Gangliosides GT3->Complex_GSLs Azido_GluCer This compound (Probe) Azido_GluCer->GluCer Metabolic Incorporation

Caption: Simplified biosynthetic pathway of major gangliosides from ceramide.

Experimental_Workflow Start Start with Cultured Cells Labeling Metabolic Labeling with This compound Start->Labeling Wash1 Wash to Remove Unincorporated Probe Labeling->Wash1 Fix_Perm Fixation and Permeabilization Wash1->Fix_Perm Click Click Chemistry Reaction (e.g., with Alkyne-Fluorophore) Fix_Perm->Click Wash2 Wash to Remove Excess Reagents Click->Wash2 Analysis Analysis Wash2->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy LCMS LC-MS for Quantification Analysis->LCMS Pulldown Affinity Purification (with Biotin-Alkyne) Analysis->Pulldown

Caption: General experimental workflow for using this compound.

Click_Chemistry_Mechanism Azido_GSL Azide-labeled GSL (in cell) Azido_GSL->invis1 Alkyne_Probe Alkyne-Probe (e.g., Fluorophore) Alkyne_Probe->invis1 Triazole_Product Labeled GSL (Triazole Linkage) Catalyst Cu(I) Catalyst Catalyst->Triazole_Product invis1->Catalyst +

Caption: The core principle of the copper-catalyzed click chemistry reaction.

Conclusion

C6(6-Azido) Glucosylceramide is a versatile and powerful tool for the investigation of glycosphingolipid metabolism. Its ability to be metabolically incorporated into cellular GSLs and subsequently detected via bioorthogonal click chemistry provides a robust platform for visualizing, quantifying, and identifying these important lipids and their interacting partners. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to design and execute experiments that will further illuminate the complex roles of glycosphingolipids in health and disease. As with any chemical probe, careful optimization and validation are crucial for obtaining reliable and meaningful results. The continued application of such tools promises to deepen our understanding of the intricate and dynamic world of cellular lipid metabolism.

References

Exploring Glycosphingolipid Metabolism: An In-depth Technical Guide to C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C6(6-Azido) glucosylceramide (C6(6-Azido) GluCer), a powerful chemical tool for the investigation of glycosphingolipid (GSL) metabolism. By leveraging the principles of metabolic engineering and bioorthogonal chemistry, this probe enables the labeling, visualization, and quantification of GSLs and their metabolic flux within cellular systems. This guide details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology, lipidology, and drug discovery.

Introduction to Glycosphingolipid Metabolism and Click Chemistry

Glycosphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in cell signaling, recognition, and membrane stability. Dysregulation of GSL metabolism is implicated in numerous diseases, including lysosomal storage disorders like Gaucher disease and Fabry disease, as well as cancer and neurodegenerative disorders.[1][2][3] The study of these complex metabolic pathways has been significantly advanced by the development of chemical reporters, such as this compound.

This compound is a synthetic analog of glucosylceramide, a central precursor in the biosynthesis of most GSLs. It features a short C6 acyl chain and a bioorthogonal azido (B1232118) group. When introduced to cells, this probe is metabolized by the endogenous enzymatic machinery, incorporating the azido tag into a variety of downstream GSLs. The azide (B81097) group, being biologically inert, does not interfere with cellular processes. However, it can be specifically and efficiently labeled with a complementary alkyne-containing reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[4] This allows for the sensitive and specific detection and analysis of the metabolically labeled GSLs.

Data Presentation

The utility of this compound lies in its ability to provide quantitative insights into GSL metabolism. While specific quantitative data for the metabolic products of this compound is dispersed across various studies, the following tables provide examples of the types of quantitative data that can be generated.

Table 1: Exemplar Quantitative Analysis of this compound Metabolites by LC-MS/MS

This table illustrates the potential distribution of this compound metabolites in a hypothetical cell line after a 24-hour incubation period, as would be determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

MetaboliteAbbreviationRelative Abundance (%)
C6(6-Azido) GlucosylceramideC6-N3-GlcCer45
C6(6-Azido) LactosylceramideC6-N3-LacCer25
C6(6-Azido) Ganglioside GM3C6-N3-GM315
C6(6-Azido) Ganglioside GM2C6-N3-GM28
C6(6-Azido) Ganglioside GM1C6-N3-GM15
Other C6-N3-GSLs-2

Table 2: Dose-Dependent Effect of C6-Ceramide on Cell Viability

This table presents representative data on the cytotoxic effects of the parent compound, C6-ceramide, on a neuronal cell line after 48 hours of treatment. This information is crucial for determining the optimal, non-toxic concentration of this compound for metabolic labeling experiments.

C6-Ceramide Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
1984.8
5956.1
10857.3
25608.5
50359.1

Data adapted from studies on C6-ceramide cytotoxicity and should be empirically determined for this compound and the specific cell line used.

Key Experimental Protocols

The successful application of this compound relies on carefully executed experimental protocols. The following sections provide detailed methodologies for metabolic labeling, click chemistry-based fluorescent labeling, and subsequent analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into the GSLs of cultured mammalian cells.

Materials:

  • C6(6-Azido) Glucosylceramide (C6-N3-GlcCer)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Cultured cells (e.g., HeLa, SH-SY5Y, or relevant cell line)

  • 6-well plates or other suitable culture vessels

Procedure:

  • Prepare C6-N3-GlcCer Stock Solution: Dissolve C6-N3-GlcCer in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Metabolic Labeling: a. Dilute the C6-N3-GlcCer stock solution in complete cell culture medium to the desired final concentration (typically 1-25 µM). The optimal concentration should be determined empirically to ensure sufficient labeling without causing cytotoxicity. b. Remove the existing medium from the cells and replace it with the medium containing C6-N3-GlcCer. c. Incubate the cells for the desired period (typically 12-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The incubation time will influence the extent of metabolic conversion to more complex GSLs.

  • Cell Harvesting and Washing: a. After incubation, aspirate the labeling medium. b. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated C6-N3-GlcCer. c. The cells are now ready for downstream applications such as cell lysis for lipid extraction and LC-MS/MS analysis, or for in situ fluorescent labeling via click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling

This protocol details the "clicking" of a fluorescent alkyne probe onto the azide-labeled GSLs in fixed cells for visualization by fluorescence microscopy.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Click reaction buffer: 100 mM Tris-HCl, pH 8.5

  • Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • DAPI or another nuclear counterstain

  • Mounting medium

Procedure:

  • Cell Fixation: a. After washing (Step 4b in Protocol 1), fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.

  • (Optional) Permeabilization: For visualizing intracellular GSLs, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Prepare Click Reaction Cocktail (prepare immediately before use): For a single well of a 6-well plate (1 ml reaction volume): a. To 950 µL of click reaction buffer, add 2 µL of the alkyne-fluorophore stock solution (e.g., 1 mM, for a final concentration of 2 µM). b. Add 10 µL of the CuSO4 stock solution (final concentration 500 µM). c. Add 10 µL of the THPTA stock solution (final concentration 500 µM). d. Vortex briefly. e. Add 28 µL of the freshly prepared sodium ascorbate stock solution (final concentration 2.8 mM). Vortex immediately.

  • Click Reaction: a. Aspirate the PBS from the fixed cells. b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: a. Aspirate the click reaction cocktail and wash the cells three times with PBS. b. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei. c. Wash the cells twice with PBS.

  • Imaging: Mount the coverslips using an appropriate mounting medium and visualize the fluorescently labeled GSLs using a fluorescence microscope.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in using this compound.

Glycosphingolipid_Biosynthesis Cer Ceramide GlcCer Glucosylceramide (C6-N3-GluCer entry point) Cer->GlcCer LacCer Lactosylceramide GlcCer->LacCer GM3 GM3 LacCer->GM3 ST3GAL5 GD3 GD3 GM3->GD3 GM2 GM2 GM3->GM2 B4GALNT1 GT3 GT3 GD3->GT3 GD2 GD2 GD3->GD2 B4GALNT1 GT2 GT2 GT3->GT2 B4GALNT1 GM1 GM1 GM2->GM1 B3GALT4 GD1b GD1b GD2->GD1b B3GALT4 GT1c GT1c GT2->GT1c B3GALT4 GD1a GD1a GM1->GD1a ST3GAL2 GT1b GT1b GD1b->GT1b ST3GAL2 GQ1b GQ1b GT1c->GQ1b ST3GAL2

Caption: Simplified ganglioside biosynthesis pathway showing the entry point of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Downstream Analysis cluster_imaging Fluorescence Imaging cluster_lipidomics Lipidomics Analysis start Seed Cells labeling Metabolic Labeling with C6-N3-GluCer (12-48h) start->labeling wash1 Wash Cells (PBS) labeling->wash1 fix Fixation (PFA) wash1->fix lyse Cell Lysis wash1->lyse click Click Reaction with Alkyne-Fluorophore fix->click wash2 Wash and Counterstain click->wash2 image Fluorescence Microscopy wash2->image extract Lipid Extraction lyse->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis and Quantification lcms->data Trafficking_Pathway ER Endoplasmic Reticulum (Ceramide Synthesis) Golgi Golgi Apparatus (GlcCer and complex GSL synthesis) ER->Golgi CERT PM Plasma Membrane Golgi->PM Vesicular Transport Lysosome Lysosome (GSL Degradation) Golgi->Lysosome Endosome Endosome PM->Endosome Endocytosis Endosome->Golgi Recycling Endosome->Lysosome

References

Methodological & Application

Application Notes and Protocols for C6(6-Azido) GluCer Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with bioorthogonal chemical reporters is a powerful strategy for studying the dynamics of biomolecules in living systems. This technique involves introducing a small, abiotic functional group, such as an azide (B81097), into a specific class of biomolecules via the cell's own metabolic pathways. The incorporated chemical reporter can then be selectively detected through a highly specific and efficient bioorthogonal reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2]

This document provides detailed protocols for the metabolic labeling of glycosphingolipids using C6(6-Azido) Glucosylceramide (C6(6-Azido) GluCer). Glucosylceramide is a central intermediate in the biosynthesis of complex glycosphingolipids, which are crucial components of cell membranes involved in signaling, cell recognition, and proliferation.[3] Introducing an azide group at the C6 position of the glucose moiety allows for the tracking and visualization of GluCer metabolism and its downstream products. The peracetylated form of the molecule is often used to enhance cell permeability.

Metabolic Incorporation Pathway of this compound

This compound is designed to be recognized and processed by the cellular machinery involved in sphingolipid metabolism. Once inside the cell, the this compound can be utilized by glucosylceramide synthase to form more complex glycosphingolipids. This allows for the azide label to be incorporated into a variety of downstream glycolipids.

Sphingolipid_Metabolism cluster_0 Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer:e->GlcCer:w UDP-Glucose LacCer Lactosylceramide (LacCer) GlcCer:e->LacCer:w UDP-Galactose ComplexGSLs Complex Glycosphingolipids (e.g., Globo- and Ganglio-series) LacCer:e->ComplexGSLs:w Azido_GluCer This compound (Metabolic Probe) Azido_GluCer->GlcCer Incorporated into GlcCer pool UDP_Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) GCS->GlcCer LCS Lactosylceramide Synthase LCS->LacCer Glycosyltransferases Glycosyltransferases Glycosyltransferases->ComplexGSLs

Fig. 1: Incorporation of this compound into the sphingolipid biosynthetic pathway.

Experimental Workflow

The overall workflow for a this compound metabolic labeling experiment consists of three main stages: metabolic labeling, cell processing, and detection via click chemistry, followed by downstream analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Labeling Metabolic Labeling (Incubate cells with This compound) Processing Cell Processing (Harvesting, Fixation, Permeabilization/Lysis) Labeling->Processing Click_Reaction Click Chemistry (Reaction with alkyne-probe) Processing->Click_Reaction Analysis Downstream Analysis (Microscopy, Mass Spectrometry, etc.) Click_Reaction->Analysis

Fig. 2: General experimental workflow for this compound metabolic labeling.

Quantitative Data Summary

The optimal conditions for metabolic labeling can vary depending on the cell type and experimental goals. The following table provides a general guideline for concentrations and incubation times based on protocols for similar azido-sugar metabolic reporters.[4][5] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMHigher concentrations may lead to cytotoxicity. A vehicle control (e.g., DMSO) should be included.
Incubation Time 24 - 72 hoursShorter times may be sufficient for detecting rapid metabolic processes, while longer times can increase signal intensity.
Cell Confluency 70 - 80%Labeling should be initiated when cells are in the logarithmic growth phase.

Experimental Protocols

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with this compound.

Materials:

  • C6(6-Azido) Glucosylceramide (peracetylated form recommended for better permeability)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Cultured cells (e.g., HeLa, Jurkat, primary neurons)[6]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to prepare a 10-50 mM stock solution. Store aliquots at -20°C.

  • Cell Seeding: Plate cells in an appropriate culture vessel and grow to 70-80% confluency.

  • Labeling: Aspirate the old medium and replace it with fresh, complete medium containing the desired final concentration of this compound (e.g., 25-50 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v). Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: After incubation, aspirate the labeling medium and wash the cells three times with PBS. The cells are now ready for downstream processing and click chemistry detection.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

This protocol is for the detection of azide-labeled glucosylceramides in fixed and permeabilized cells.

Materials:

  • Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • PBS

  • 3.7% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS

Procedure:

  • Fixation: Fix the labeled cells with 3.7% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Blocking: Block with 3% BSA in PBS for 30 minutes.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • To 100 µL of PBS, add the following in order:

      • Alkyne-fluorophore (final concentration 1-10 µM)

      • CuSO₄ (from a 50 mM stock in water, final concentration 1 mM)

      • THPTA or TBTA (from a 50 mM stock in DMSO/water, final concentration 5 mM)

      • Sodium ascorbate (from a 100 mM stock in water, final concentration 10 mM - add last to initiate the reaction)

  • Click Reaction: Aspirate the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging by fluorescence microscopy.

CuAAC for Labeled Lipids in Cell Lysates and Mass Spectrometry Analysis

This protocol is for the detection and analysis of azide-labeled lipids from cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-biotin or other alkyne-tag for enrichment

  • Click chemistry reagents as described above

  • Streptavidin beads (for enrichment of biotin-tagged lipids)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Lyse the labeled cells in an appropriate lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Click Reaction:

    • To a defined amount of protein lysate (e.g., 100 µg), add the click reaction cocktail containing an alkyne-tag (e.g., alkyne-biotin).

    • Incubate for 1-2 hours at room temperature.

  • Enrichment (Optional): If an alkyne-biotin tag was used, enrich the labeled lipids using streptavidin-coated magnetic beads.

  • Lipid Extraction: Perform a lipid extraction on the cell lysate (or the enriched sample) using a standard method such as a Bligh-Dyer or Folch extraction.

  • Sample Preparation for Mass Spectrometry:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with your LC-MS/MS system (e.g., methanol/chloroform).[7]

  • Mass Spectrometry Analysis: Analyze the sample by LC-MS/MS to identify and quantify the labeled lipid species. The mass of the clicked-on tag will result in a characteristic mass shift of the labeled lipids.

Conclusion

The this compound metabolic labeling protocol provides a versatile tool for investigating the metabolism and trafficking of glucosylceramide and its derivatives in living cells. By combining this metabolic labeling strategy with highly specific click chemistry detection, researchers can gain valuable insights into the roles of glycosphingolipids in various biological processes and disease states. The protocols provided herein serve as a comprehensive guide, and optimization for specific experimental systems is encouraged to achieve the best results.

References

Click Chemistry Protocol for C6(6-Azido) GluCer: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6(6-Azido) Glucosylceramide (C6(6-Azido) GluCer) is a synthetically modified sphingolipid that serves as a powerful tool for studying the metabolism, trafficking, and signaling functions of glucosylceramide (GluCer). The incorporation of an azide (B81097) group on the C6 position of the glucose moiety allows for the covalent attachment of a variety of reporter molecules—such as fluorophores, biotin, or affinity tags—via "click chemistry." This bioorthogonal ligation strategy enables the sensitive and specific detection and analysis of this compound in complex biological systems.

Glucosylceramide is a central molecule in sphingolipid metabolism, serving as a precursor for the synthesis of complex glycosphingolipids and also playing direct roles in cellular processes.[1][2] It is involved in modulating signal transduction, regulating cell fate decisions like apoptosis, and is a key component of lipid rafts, which are specialized membrane microdomains that serve as platforms for signaling molecules.[1][3] Dysregulation of GluCer metabolism is associated with various diseases, including lysosomal storage disorders like Gaucher disease and cancer.[2][4]

These application notes provide detailed protocols for two common types of click chemistry reactions for labeling this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation

The following tables summarize typical reaction conditions for CuAAC and SPAAC reactions with azido-functionalized lipids. Note that these are starting points, and optimization may be required for specific applications and alkyne-bearing probes.

Table 1: Typical Reaction Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentConcentration RangeNotes
This compound10 - 100 µMFinal concentration in the reaction.
Alkyne Probe1.2 - 5 equivalentsExcess alkyne ensures complete reaction.
CuSO₄50 - 250 µMPremix with ligand before adding to the reaction.
Ligand (e.g., THPTA, TBTA)5 equivalents (relative to CuSO₄)Stabilizes Cu(I) and accelerates the reaction.[5]
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mMFreshly prepared solution is recommended.
SolventAqueous buffer (e.g., PBS, Tris) with co-solvents (e.g., DMSO, DMF, Methanol)C6 GluCer is soluble in DMSO, DMF, and Methanol.[6] The final concentration of the organic solvent should be optimized to ensure solubility without disrupting biological structures.
TemperatureRoom Temperature to 37°C
Reaction Time30 minutes - 4 hoursMonitor reaction progress by TLC or LC-MS.

Table 2: Typical Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ComponentConcentration RangeNotes
This compound10 - 100 µMFinal concentration in the reaction.
Strained Alkyne (e.g., DBCO, BCN)1.2 - 10 equivalentsHigher equivalents can increase reaction rate.
SolventAqueous buffer (e.g., PBS, Tris) with co-solvents (e.g., DMSO, DMF, Methanol)Chosen to ensure solubility of both reactants.
Temperature4°C to 37°CReaction proceeds well at physiological temperatures.
Reaction Time1 - 24 hoursReaction kinetics depend on the specific strained alkyne used.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes the labeling of this compound with an alkyne-functionalized fluorescent dye in a solution-based assay.

Materials:

  • This compound

  • Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1 mM stock solution in DMSO.

    • Alkyne-Fluor 488: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh on the day of the experiment.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, add the following reagents in the specified order to achieve a final volume of 500 µL:

      • PBS (pH 7.4) to bring the final volume to 500 µL.

      • 5 µL of 1 mM this compound stock solution (final concentration: 10 µM).

      • 1 µL of 10 mM Alkyne-Fluor 488 stock solution (final concentration: 20 µM, 2 equivalents).

    • Vortex the mixture gently.

  • Prepare Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by adding 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA.

    • Mix well by pipetting up and down. Let it sit for 2-3 minutes to allow for complex formation.

  • Initiate the Reaction:

    • Add the 5 µL of the catalyst premix to the reaction tube containing the this compound and alkyne probe.

    • Add 25 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis and Purification:

    • The reaction progress and product formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The fluorescently labeled product can be purified from unreacted components using solid-phase extraction, preparative TLC, or high-performance liquid chromatography (HPLC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol is ideal for applications in living cells or in vitro systems where the cytotoxicity of copper is a concern.

Materials:

  • This compound

  • Strained alkyne reporter molecule (e.g., DBCO-Fluor 488)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4 or cell culture medium

  • Reaction tubes or cell culture plates

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1 mM stock solution in DMSO.

    • DBCO-Fluor 488: Prepare a 1 mM stock solution in DMSO.

  • Reaction Assembly (In Vitro):

    • In a microcentrifuge tube, add the desired amount of this compound. For a 100 µL reaction, one might use 1 µL of a 1 mM stock for a final concentration of 10 µM.

    • Add the DBCO-Fluor 488 to the reaction tube. A 2-5 fold molar excess is recommended (e.g., 2-5 µL of a 1 mM stock for a final concentration of 20-50 µM).

    • Add PBS or another appropriate buffer to bring the reaction to the final volume.

    • Mix gently.

  • Incubation:

    • Incubate the reaction at 37°C for 4-12 hours, protected from light. The reaction time may need to be optimized based on the specific strained alkyne used.

  • Analysis:

    • Analyze the reaction mixture directly by methods such as fluorescence imaging, flow cytometry, or after extraction and separation by TLC or HPLC.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification azido_glucer This compound Stock reaction_mixture Combine Reactants azido_glucer->reaction_mixture alkyne_probe Alkyne Probe Stock alkyne_probe->reaction_mixture catalyst_premix Catalyst Premix (CuSO4 + Ligand) initiation Initiate Reaction catalyst_premix->initiation reducer Reducing Agent (Sodium Ascorbate) reducer->initiation reaction_mixture->initiation incubation Incubate initiation->incubation monitoring Monitor Progress (TLC/LC-MS) incubation->monitoring purification Purify Product (HPLC/SPE) monitoring->purification final_product Labeled GluCer purification->final_product

Caption: Experimental workflow for the CuAAC labeling of this compound.

glucosylceramide_pathway cluster_synthesis Biosynthesis cluster_downstream Further Metabolism & Signaling cluster_degradation Degradation Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS GluCer Glucosylceramide (GluCer) Complex_GSLs Complex Glycosphingolipids GluCer->Complex_GSLs Lipid_Rafts Lipid Raft Formation GluCer->Lipid_Rafts Lysosome Lysosome GluCer->Lysosome GCS->GluCer Signaling Signal Transduction (e.g., Proliferation, Apoptosis) Lipid_Rafts->Signaling GBA Glucocerebrosidase (GBA) Lysosome->GBA GBA->Cer

Caption: Simplified overview of Glucosylceramide metabolism and signaling.

References

Application Notes and Protocols for In Vivo Cell Tracking Using C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo cell tracking is a critical tool in biomedical research and drug development, enabling the visualization and monitoring of cellular behavior within a living organism. Metabolic labeling with bioorthogonal chemical reporters offers a powerful strategy for this purpose. C6(6-Azido) Glucosylceramide (C6(6-Azido) GluCer) is a synthetic analog of glucosylceramide that contains a C6-azido group. This modification allows for the tracking of cells that metabolize this lipid. Once incorporated into cellular glycoconjugates, the azide (B81097) group can be specifically detected through a bioorthogonal "click chemistry" reaction with a tagged probe, enabling visualization and quantification of the labeled cells in vivo.[1][2]

This document provides detailed application notes and protocols for the use of this compound for in vivo cell tracking. The methodology is based on the established principles of metabolic glycoengineering and bioorthogonal chemistry, drawing parallels from studies involving other azido-sugars due to the limited specific data on this compound.[3][4][5]

Principle of the Method

The in vivo cell tracking strategy using this compound involves a two-step process:

  • Metabolic Labeling: Cells of interest are incubated with this compound. It is presumed that the cells take up this azido-lipid and incorporate it into their glycosphingolipid metabolic pathway. Glucosylceramide synthase is the key enzyme that transfers glucose from UDP-glucose to ceramide, forming glucosylceramide.[6] It is hypothesized that this compound can be similarly processed, leading to the display of the azido (B1232118) moiety on the cell surface as part of more complex glycosphingolipids.[7]

  • Bioorthogonal Detection (Click Chemistry): The azide-labeled cells are then detected by reaction with a probe containing a complementary bioorthogonal functional group, typically a strained alkyne (e.g., dibenzocyclooctyne - DBCO) or a terminal alkyne.[1][2] This reaction, known as click chemistry, is highly specific and occurs efficiently under physiological conditions without interfering with native biological processes.[8] The probe can be conjugated to a reporter molecule, such as a fluorophore or a contrast agent for various imaging modalities.[9][10]

Data Presentation

While specific quantitative data for this compound in vivo cell tracking is not extensively available in the reviewed literature, the following table presents representative data from studies using other azido-sugars for metabolic labeling and in vivo detection. This data can serve as a benchmark for designing and evaluating experiments with this compound.

Parameter6-azido-6-deoxy-D-galactose (6AzGal)N-azidoacetyl-D-mannosamine (Ac4ManNAz)Reference
Labeling Concentration (in vitro) 100 µM25-100 µM[9]
Labeling Time (in vitro) 24 - 72 hours24 - 72 hours[9]
In Vivo Administration Intraperitoneal injectionIntravenous injection[3][11]
Probe for Detection BDP-DBCO (fluorophore)DBCO-Cy5 (fluorophore)[3][11]
Imaging Modality Flow Cytometry, Fluorescence MicroscopyFluorescence Imaging[3][11]
Observed Labeling in Vivo Spleen, blood, thymus, bone marrowLiver[3][11]

Experimental Protocols

The following protocols are generalized for the use of this compound for in vivo cell tracking, based on established methods for other azido-sugars. Optimization will be required for specific cell types and animal models.

Protocol 1: In Vitro Metabolic Labeling of Cells with this compound

This protocol describes the labeling of cells in culture before their introduction into an animal model.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin or other cell detachment solution (for adherent cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture the cells of interest to the desired confluency in their appropriate complete culture medium.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-50 mM).

  • Labeling: Add the this compound stock solution to the cell culture medium to achieve a final concentration of 25-100 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Harvesting:

    • For suspension cells, gently pellet the cells by centrifugation.

    • For adherent cells, wash with PBS and detach using trypsin or a suitable non-enzymatic cell dissociation solution.

  • Washing: Wash the cells three times with PBS to remove any unincorporated this compound.

  • Cell Counting and Viability: Count the cells and assess viability using a suitable method (e.g., trypan blue exclusion).

  • Proceed to In Vivo Administration: Resuspend the labeled cells in a sterile, physiologically compatible buffer (e.g., PBS or saline) for in vivo injection.

Protocol 2: In Vivo Cell Tracking using Click Chemistry

This protocol outlines the detection of metabolically labeled cells after their introduction into an animal model using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • Animal model (e.g., mouse)

  • This compound labeled cells (from Protocol 1)

  • DBCO-conjugated imaging probe (e.g., DBCO-Fluorophore)

  • Sterile PBS or saline for injection

  • Anesthesia (if required for imaging)

  • In vivo imaging system (e.g., fluorescence imager)

Procedure:

  • Administration of Labeled Cells: Inject the this compound labeled cells into the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • Allow for Cell Distribution: Allow sufficient time for the labeled cells to circulate and home to specific tissues or organs. This time will vary depending on the cell type and experimental question.

  • Administration of DBCO-Probe: Prepare a solution of the DBCO-conjugated imaging probe in sterile PBS or saline. Administer the probe to the animal, typically via intravenous injection. The optimal dose and timing of probe administration should be determined empirically.

  • In Vivo Imaging: At various time points after probe administration, image the animal using the appropriate in vivo imaging system. Anesthetize the animal as required by the imaging protocol.

  • Ex Vivo Analysis (Optional): After the final in vivo imaging time point, euthanize the animal and harvest organs of interest.

  • Tissue Processing: Tissues can be prepared for:

    • Fluorescence Microscopy: Fix the tissues, prepare frozen or paraffin-embedded sections, and visualize the fluorescent signal from the labeled cells.

    • Flow Cytometry: Prepare single-cell suspensions from the tissues and analyze the fluorescently labeled cell population.[3]

Visualization of Pathways and Workflows

Metabolic Incorporation Pathway

The following diagram illustrates the hypothesized metabolic pathway for the incorporation of this compound into cellular glycosphingolipids.

metabolic_pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolism C6_Azido_GluCer_ext This compound (Extracellular) C6_Azido_GluCer_int This compound (Intracellular) C6_Azido_GluCer_ext->C6_Azido_GluCer_int Uptake GSL_synthesis Glycosphingolipid Synthesis C6_Azido_GluCer_int->GSL_synthesis Processed by Glucosylceramide Synthase Azido_GSL Azido-Glycosphingolipids (on cell surface) GSL_synthesis->Azido_GSL

Caption: Hypothesized metabolic incorporation of this compound.

Experimental Workflow for In Vivo Cell Tracking

This diagram outlines the general experimental workflow for labeling and tracking cells in vivo using this compound.

experimental_workflow Labeling 1. Metabolic Labeling Cells with this compound Injection 2. Inject Labeled Cells into Animal Model Labeling->Injection Probe_Admin 3. Administer DBCO-Probe Injection->Probe_Admin Imaging 4. In Vivo Imaging Probe_Admin->Imaging Analysis 5. Ex Vivo Analysis (Microscopy, Flow Cytometry) Imaging->Analysis

Caption: General workflow for in vivo cell tracking.

Click Chemistry Reaction

The following diagram illustrates the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction used for detection.

click_chemistry Azido_GSL Azido-Glycosphingolipid (on cell surface) Product Labeled Cell (Stable Triazole Linkage) Azido_GSL->Product + DBCO_Probe DBCO-Probe (e.g., DBCO-Fluorophore)

Caption: Strain-promoted alkyne-azide cycloaddition (SPAAC).

Concluding Remarks

The use of this compound for in vivo cell tracking presents a promising approach for studying cellular dynamics in a physiological context. While direct experimental data for this specific compound is emerging, the well-established principles of metabolic glycoengineering and bioorthogonal click chemistry provide a strong foundation for its application. The protocols and information provided herein serve as a comprehensive guide for researchers to design and implement in vivo cell tracking studies. Careful optimization of labeling conditions, probe delivery, and imaging parameters will be crucial for achieving robust and reproducible results.

References

Application Notes and Protocols for C6(6-Azido) GluCer in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of C6(6-Azido) Glucosylceramide (C6(6-Azido) GluCer) in neuroscience research. This clickable analog of glucosylceramide is a powerful tool for investigating the metabolism, trafficking, and function of glycosphingolipids in neuronal health and disease. By incorporating an azide (B81097) group, this compound allows for covalent labeling with fluorescent probes or affinity tags via click chemistry, enabling visualization and pull-down experiments.

Introduction

Glucosylceramide (GluCer) is a fundamental glycosphingolipid that serves as a precursor for the synthesis of complex gangliosides and globosides, which are abundant in the nervous system.[1] Dysregulation of GluCer metabolism is implicated in several neurodegenerative disorders, most notably Gaucher disease, which is caused by mutations in the gene encoding the lysosomal enzyme glucocerebrosidase (GCase).[2][3] This leads to the accumulation of GluCer in various cells, including neurons, contributing to neuroinflammation and neuronal cell death.[4] Furthermore, there is a strong genetic link between Gaucher disease and Parkinson's disease, highlighting the importance of understanding GluCer pathways in a broader neurodegenerative context.[2][3]

This compound is a valuable research tool that mimics the natural substrate and is readily metabolized by cells. The azide handle allows for bioorthogonal ligation to a variety of reporter molecules, facilitating detailed studies of its subcellular localization, trafficking dynamics, and interactions with other molecules.[5][6]

Applications in Neuroscience Research

  • Metabolic Labeling and Visualization: Trace the uptake, transport, and localization of GluCer in primary neurons, iPSC-derived neurons, and glial cells.[7] This allows for the study of its distribution in different neuronal compartments, such as axons, dendrites, and the Golgi apparatus.

  • Studying Neurodegenerative Disease Models: Investigate the consequences of impaired GluCer metabolism in cellular models of Gaucher disease and Parkinson's disease.[8][9] This can involve comparing the distribution and accumulation of this compound in healthy versus diseased neurons.

  • Investigating Neuron-Glia Interactions: Elucidate the role of glial cells, such as astrocytes and microglia, in the uptake and clearance of neuronally-derived GluCer.[10] Studies have shown that GlcCer synthesized in neurons can be transported to glia for degradation.[10]

  • Axon Growth and Development: Explore the role of GluCer metabolism in neurite outgrowth and synapse formation.[1] Sphingolipid metabolism is known to be crucial for proper neuronal development.

  • Drug Discovery: Screen for compounds that modulate GluCer metabolism or trafficking as potential therapeutic agents for neurodegenerative diseases.

Quantitative Data

The following tables summarize quantitative data from studies on glucosylceramide and related sphingolipid metabolism in neuronal models. While not all data is derived directly from the use of this compound, it provides a baseline for the expected changes that can be quantified using this tool.

Table 1: Glucosylceramide and Psychosine Accumulation in a Mouse Model of Neuronopathic Gaucher Disease (nGD) [4]

Brain RegionAgeGenotypeGlucosylceramide (pmol/mg protein)Psychosine (pmol/mg protein)
Brainstem10 days+/+15.2 ± 1.30.03 ± 0.01
-/-102.3 ± 9.80.54 ± 0.07
Cerebellum10 days+/+12.8 ± 1.10.02 ± 0.01
-/-75.4 ± 6.50.39 ± 0.05
Hippocampus10 days+/+14.1 ± 1.20.03 ± 0.01
-/-88.7 ± 8.10.45 ± 0.06
Cortex10 days+/+13.5 ± 1.00.02 ± 0.01
-/-81.2 ± 7.30.41 ± 0.04

Table 2: Ceramide Profile Changes in iPSC-derived Motor Neurons (MNs) Upon Inhibition of Glucosylceramide Synthase (GCSi)

Ceramide SpeciesTreatmentCytoplasmic Ceramide (Normalized Intensity)Nuclear Ceramide (Normalized Intensity)
C18-CeramideControl1.00 ± 0.121.00 ± 0.15
GCSi2.54 ± 0.312.21 ± 0.28
C16-CeramideControl1.00 ± 0.091.00 ± 0.11
GCSi1.15 ± 0.141.09 ± 0.13
C24-CeramideControl1.00 ± 0.151.00 ± 0.18
GCSi1.08 ± 0.131.05 ± 0.14

Signaling Pathways and Experimental Workflows

Glucosylceramide Metabolic Pathway

Glucosylceramide_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex_GSLs Complex Glycosphingolipids (Gangliosides, Globosides) Glucosylceramide->Complex_GSLs Lysosome Lysosome Glucosylceramide->Lysosome GCase Lysosome->Ceramide Hydrolysis

Caption: Glucosylceramide synthesis and degradation pathway.

Experimental Workflow for Metabolic Labeling

Experimental_Workflow A Primary Neuron Culture B Metabolic Labeling with This compound A->B C Cell Fixation & Permeabilization B->C D Click Chemistry Reaction (e.g., with Alkyne-Fluorophore) C->D E Wash and Mount D->E F Fluorescence Microscopy E->F G Image Analysis F->G

Caption: Workflow for labeling neurons with this compound.

Neuron-Glia Glucosylceramide Trafficking

Neuron_Glia_Trafficking cluster_neuron Neuronal Compartment cluster_glia Glial Compartment Neuron Neuron Exosome Exosome Neuron->Exosome GlcCer Secretion Glia Glia Lysosome Lysosome Glia->Lysosome Degradation Exosome->Glia Uptake

Caption: Neuron-to-glia transport of glucosylceramide via exosomes.

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted from several sources for establishing a robust primary neuron culture suitable for metabolic labeling studies.[2][3]

Materials:

  • E18 pregnant rat or mouse

  • Hibernate-E medium (supplemented with 2% B-27 Plus)

  • Papain (2 mg/mL in Hibernate-E without Ca2+)

  • Poly-D-lysine coated coverslips or plates

  • Neurobasal Plus medium with 2% B-27 Plus Supplement

  • 70% Ethanol (B145695)

  • Sterile dissection tools

Procedure:

  • Prepare poly-D-lysine coated coverslips by incubating in a 50 µg/mL solution overnight, followed by three washes with sterile water. Allow to dry completely.

  • Euthanize the pregnant animal according to approved institutional protocols.

  • Dissect the hippocampi from E18 embryos in cold Hibernate-E medium.

  • Transfer the tissue to 4 mL of papain solution and incubate for 30 minutes at 30°C.

  • Gently aspirate the papain solution and add 6 mL of complete Hibernate-E medium. Centrifuge for 5 minutes at 150 x g.

  • Resuspend the tissue in 5 mL of complete Hibernate-E medium and gently triturate with a fire-polished Pasteur pipette until the tissue is dissociated.

  • Let the tube stand for 2 minutes to allow debris to settle. Transfer the supernatant containing the cells to a new tube.

  • Count the viable cells using a hemocytometer.

  • Centrifuge the cell suspension for 4 minutes at 200 x g and resuspend the pellet in Neurobasal Plus medium.

  • Plate the neurons at a density of approximately 1 x 10^5 cells per well on the coated coverslips.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Perform a half-media change every 3-4 days. Neurons are typically ready for experiments between 7-14 days in vitro (DIV).

Protocol 2: Metabolic Labeling with this compound

Materials:

  • C6(6-Azido) Glucosylceramide

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Primary neuron culture (from Protocol 1)

  • DPBS

Procedure:

  • Prepare this compound-BSA Complex:

    • Dissolve this compound in ethanol to make a 1 mM stock solution.

    • In a sterile tube, mix the this compound stock with an equimolar amount of fatty acid-free BSA in DPBS.

    • Incubate at 37°C for 30 minutes to allow complex formation. This improves the solubility and delivery of the lipid to the cells.

  • Metabolic Labeling:

    • On DIV 7-14, remove the culture medium from the primary neurons.

    • Add fresh Neurobasal Plus medium containing the this compound-BSA complex. A final concentration of 1-5 µM of this compound is a good starting point for optimization.

    • Incubate the neurons for 4-24 hours at 37°C. The optimal incubation time will depend on the experimental goals and should be determined empirically. Shorter times may be sufficient to label the Golgi, while longer times will allow for transport to other compartments.

Protocol 3: Click Chemistry and Fluorescence Microscopy

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for fluorescently labeling the incorporated this compound.

Materials:

  • Metabolically labeled neurons (from Protocol 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO4, fluorescent alkyne, and reducing agent like sodium ascorbate)

  • DPBS

  • Mounting medium with DAPI

Procedure:

  • Fixation and Permeabilization:

    • After metabolic labeling, gently wash the neurons twice with warm DPBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with DPBS.

    • Permeabilize the cells with 0.3% Triton X-100 for 5 minutes at room temperature.

    • Wash the cells three times with DPBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction mixture includes:

      • Click-iT reaction buffer

      • Copper (II) Sulfate (CuSO4) (final concentration ~50 µM)

      • Fluorescent alkyne (e.g., Alexa Fluor 488 alkyne, final concentration 1-5 µM)

      • Reducing agent (e.g., Sodium Ascorbate, freshly prepared, final concentration ~2.5 mM)

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the reaction cocktail and wash the cells three times with DPBS.

    • (Optional) Perform immunostaining for other proteins of interest at this stage.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

    • Analyze the images to determine the subcellular localization and intensity of the this compound signal.

Note: For live-cell imaging, copper-free click chemistry using a strained alkyne (e.g., a DIBO-fluorophore) is recommended to avoid copper-induced cytotoxicity. The labeling would be performed on live cells before fixation.

References

Application Notes and Protocols for Live-Cell Imaging with C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6(6-Azido) Glucosylceramide (GluCer) is a powerful chemical tool for the investigation of sphingolipid metabolism and trafficking in living cells. This modified glucosylceramide contains a terminal azide (B81097) group, which serves as a bioorthogonal handle.[1] This functional group allows for the specific covalent attachment of reporter molecules, such as fluorophores, via "click chemistry."[1][2][3] This enables the visualization and tracking of GluCer and its downstream metabolites in real-time within cellular systems, providing valuable insights into various physiological and pathological processes.

This document provides detailed application notes and protocols for utilizing C6(6-Azido) GluCer in live-cell imaging experiments.

Principle of the Method

The methodology is based on a two-step process: metabolic labeling followed by bioorthogonal ligation.

  • Metabolic Labeling: Cells are incubated with this compound. The cells take up this azide-modified lipid, which is then processed by the cell's metabolic machinery, incorporating it into various glycosphingolipids.[4][5]

  • Click Chemistry Ligation: Following metabolic incorporation, the azide-labeled sphingolipids are visualized by reacting them with a probe molecule containing a complementary bioorthogonal functional group, typically a strained alkyne (e.g., DBCO, BCN) for copper-free click chemistry.[6] This strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific and occurs efficiently under physiological conditions, making it ideal for live-cell applications.[7] The probe is often conjugated to a fluorescent dye, enabling detection by fluorescence microscopy.

Applications

  • Visualization of Sphingolipid Trafficking: Real-time imaging of the transport of GluCer and its derivatives between cellular organelles, such as the Golgi apparatus, endoplasmic reticulum, and plasma membrane.

  • Studying Glycosphingolipid Metabolism: Monitoring the conversion of GluCer into more complex glycosphingolipids.

  • Investigating Disease Mechanisms: Examining alterations in sphingolipid metabolism and transport in various diseases, including lysosomal storage disorders and cancer.

  • Drug Discovery and Development: Screening for and characterizing the effects of therapeutic compounds on sphingolipid pathways.[8]

Experimental Data Presentation

Quantitative analysis is crucial for interpreting live-cell imaging experiments. Below is a template for structuring quantitative data obtained from imaging experiments with this compound.

Experimental ConditionMean Fluorescence Intensity (Arbitrary Units)Standard DeviationCo-localization Coefficient (e.g., with Golgi marker)Number of Cells Analyzed (n)
Control (untreated)
This compound only
This compound + Drug X
This compound + Drug Y

Experimental Protocols

This section provides a detailed protocol for live-cell imaging of sphingolipid metabolism using this compound and a fluorescently labeled alkyne via copper-free click chemistry.

Materials
  • This compound

  • Fluorescently labeled strained alkyne (e.g., DBCO-Fluorophore)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Appropriate cell line (e.g., HeLa, CHO, fibroblasts)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2)

Protocol

1. Cell Seeding:

  • One to two days prior to the experiment, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.[9]

  • Incubate the cells in complete growth medium at 37°C in a 5% CO2 incubator.

2. Metabolic Labeling with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete growth medium to the desired final concentration (typically in the range of 1-10 µM).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for a designated period (e.g., 1-24 hours) at 37°C in a 5% CO2 incubator to allow for metabolic incorporation. The optimal incubation time should be determined empirically for each cell type and experimental goal.

3. Copper-Free Click Chemistry Reaction:

  • Prepare a stock solution of the fluorescently labeled strained alkyne (e.g., DBCO-Fluorophore) in DMSO.

  • Dilute the alkyne-fluorophore stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-5 µM).

  • Wash the cells twice with pre-warmed PBS to remove any unincorporated this compound.

  • Add the medium containing the alkyne-fluorophore to the cells.

  • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

4. Live-Cell Imaging:

  • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess alkyne-fluorophore.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Immediately transfer the imaging dish to the fluorescence microscope equipped with an environmental chamber.

  • Acquire images using the appropriate filter sets for the chosen fluorophore. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[10]

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Metabolic Labeling cluster_2 Click Chemistry cluster_3 Imaging & Analysis A Seed cells on imaging dish B Culture to 50-70% confluency A->B C Incubate with This compound B->C D Wash to remove unbound probe C->D E Incubate with Alkyne-Fluorophore D->E F Wash to remove excess fluorophore E->F G Live-cell fluorescence microscopy F->G H Quantitative image analysis G->H

Caption: Experimental workflow for live-cell imaging with this compound.

Metabolic Labeling and Click Chemistry Pathway

G cluster_0 Cellular Uptake and Metabolism cluster_1 Bioorthogonal Ligation (Click Chemistry) cluster_2 Detection A This compound (in medium) B Incorporation into cellular membranes and conversion to other glycosphingolipids A->B Cellular uptake C Azide-labeled Glycosphingolipids E Fluorescently Labeled Glycosphingolipids C->E D Alkyne-Fluorophore D->E F Fluorescence Microscopy E->F

References

Application Notes and Protocols for Fluorescent Labeling of Glycans using C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs), including glucosylceramide (GluCer), are integral components of cellular membranes, playing crucial roles in cell signaling, recognition, and membrane organization. The study of their dynamic behavior and localization is paramount to understanding various physiological and pathological processes. C6(6-Azido) GluCer is a powerful chemical tool for the fluorescent labeling and visualization of glycans. This analog of the natural glucosylceramide contains an azide (B81097) group, a bioorthogonal handle that allows for covalent attachment of a fluorescent probe via "click chemistry". This methodology enables researchers to track the distribution and trafficking of GluCer and its downstream metabolites in living cells and organisms with high specificity and minimal perturbation of the biological system.[1][2]

This document provides detailed protocols for the metabolic labeling of cells with this compound and subsequent fluorescent detection using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Principle of the Method

The fluorescent labeling of glycans using this compound is a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound. The cells take up this analog and incorporate it into their membranes and metabolic pathways, similar to endogenous GluCer. This results in the presentation of azide groups on the cell surface and within intracellular compartments.[2][3]

  • Click Chemistry: The azide-labeled glycans are then covalently conjugated to a fluorescent probe containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biochemical processes.[4][5][6]

    • CuAAC: A highly efficient reaction catalyzed by copper(I) ions. It is suitable for fixed cells or in vitro applications.[5][7]

    • SPAAC: A copper-free click chemistry reaction that is ideal for live-cell imaging due to the absence of cytotoxic copper catalysts.[1]

Data Presentation

The following tables summarize key quantitative parameters for the fluorescent labeling of glycans using azido-sugar analogs. These values can serve as a starting point for optimization with this compound.

Table 1: Metabolic Labeling Conditions

ParameterConcentrationIncubation TimeCell TypeNotesReference
Azido (B1232118) Sugar (general)10 - 200 µM24 - 72 hoursVarious cancer cell linesConcentration and time dependent[8]
6-Azido-6-deoxy-D-galactose100 µMNot specifiedK562, HL60S, HCC1806Used for glucose uptake studies[1]
Ac4ManAz50 µM72 hoursLS174T colon cancer cells-[8]

Table 2: Click Chemistry Reaction Components

Reaction TypeComponentStock SolutionFinal ConcentrationReference
CuAAC Copper(II) Sulfate (B86663) (CuSO4)50 mM in H2O1 mM[9]
Copper Ligand (TBTA or THPTA)10 mM in DMSO0.1 - 0.5 mM[7][9][10]
Reducing Agent (Sodium Ascorbate)50 mM in H2O1 mM[9]
Alkyne-Fluorophore10 mM in DMSO1.5 x azide concentration[10]
SPAAC DBCO-FluorophoreNot specified100 nM[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, HEK293T, K562)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Plate cells in a suitable format for subsequent imaging (e.g., glass-bottom dishes or multi-well plates) at a density that will result in 70-80% confluency at the time of labeling.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-50 mM.

  • Metabolic Labeling: a. Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line. b. Remove the existing medium from the cells and replace it with the medium containing this compound. c. Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated this compound. The cells are now ready for fluorescent labeling via click chemistry.

Protocol 2: Fluorescent Labeling of Azido-Glycans via CuAAC (for Fixed Cells)

This protocol is suitable for endpoint assays where live-cell imaging is not required.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Copper ligand (e.g., TBTA or THPTA)

  • Sodium Ascorbate

  • DMSO

Procedure:

  • Cell Fixation: a. Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS.

  • Prepare Click Chemistry Reaction Mix:

    • Important: Prepare the reaction mix fresh and add the components in the specified order to prevent precipitation. a. In a microcentrifuge tube, combine the following to prepare a 2X click reaction buffer:

      • PBS

      • Alkyne-fluorophore (to a final concentration of 2-10 µM)

      • Copper ligand (to a final concentration of 200 µM)

      • CuSO4 (to a final concentration of 2 mM) b. In a separate tube, prepare a 100 mM solution of Sodium Ascorbate in water.

  • Click Reaction: a. Add the Sodium Ascorbate solution to the 2X click reaction buffer to a final concentration of 2 mM immediately before use. This initiates the reduction of Cu(II) to the catalytic Cu(I). b. Add an equal volume of the complete click reaction mix to the fixed cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: a. Wash the cells three times with PBS. b. (Optional) Counterstain nuclei with DAPI. c. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Fluorescent Labeling of Azido-Glycans via SPAAC (for Live-Cell Imaging)

This protocol uses a copper-free click reaction, which is non-toxic and suitable for imaging dynamic processes in living cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Strain-promoted alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488)

  • DMSO

Procedure:

  • Prepare Labeling Solution: a. Dilute the strain-promoted alkyne-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Live-Cell Labeling: a. Add the labeling solution to the azide-labeled cells. b. Incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.

  • Washing and Imaging: a. Gently wash the cells three times with pre-warmed live-cell imaging medium. b. Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_analysis Analysis cell_culture Cell Culture add_azido_glucer Incubate with This compound cell_culture->add_azido_glucer wash_cells Wash Cells add_azido_glucer->wash_cells fixation Fixation (CuAAC) or Live Cells (SPAAC) wash_cells->fixation click_reaction Add Fluorophore-Alkyne (CuAAC or SPAAC) fixation->click_reaction wash_again Wash Cells click_reaction->wash_again imaging Fluorescence Microscopy wash_again->imaging

Caption: Experimental workflow for fluorescent labeling of glycans.

signaling_pathway cluster_synthesis Glycosphingolipid Synthesis cluster_signaling Cellular Functions Cer Ceramide GluCer Glucosylceramide (incorporates this compound) Cer->GluCer GlcT LacCer Lactosylceramide GluCer->LacCer LacCerS ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides) LacCer->ComplexGSLs Various Glycosyltransferases Membrane Plasma Membrane (Rafts, Receptors) ComplexGSLs->Membrane Signaling Signal Transduction Membrane->Signaling Recognition Cell-Cell Recognition Membrane->Recognition

Caption: Simplified glycosphingolipid metabolic pathway.

logical_relationship start Start: Unlabeled Cells metabolic_labeling Metabolic Labeling with This compound start->metabolic_labeling azide_present Azide Groups Incorporated into Cellular Glycans metabolic_labeling->azide_present live_cell Live-Cell Imaging? azide_present->live_cell spaac SPAAC Reaction (Copper-Free) live_cell->spaac Yes fix_cells Fix Cells live_cell->fix_cells No live_imaging Live-Cell Fluorescence Microscopy spaac->live_imaging cuaac CuAAC Reaction (Copper-Catalyzed) fix_cells->cuaac fixed_imaging Fixed-Cell Fluorescence Microscopy cuaac->fixed_imaging

Caption: Decision tree for choosing the appropriate click chemistry method.

References

Application Notes and Protocols for Proteomic Analysis using C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful strategy for the identification and characterization of post-translational modifications (PTMs) and for tracking cellular processes. C6(6-Azido) GluCer (6-Azido-6-deoxy-glucosylceramide) and its cell-permeable acetylated form, Ac4-6-Azido-Glc, are valuable tools for studying protein glycosylation.[1][2] Once introduced to cells, these azido-sugars are metabolized and incorporated into glycoconjugates by the cellular machinery.[1][3] The incorporated azide (B81097) group serves as a bioorthogonal handle, allowing for the selective attachment of reporter molecules via click chemistry.[4][5] This two-step approach enables the enrichment and subsequent identification of glycosylated proteins by mass spectrometry, providing insights into cellular signaling and aiding in drug discovery and biomarker identification.[1][6]

This document provides a detailed workflow for the proteomic analysis of proteins labeled with this compound, including comprehensive experimental protocols, data presentation guidelines, and visualizations of the key processes.

Principle of the Workflow

The workflow is based on three key steps:

  • Metabolic Labeling: Cells are incubated with a cell-permeable azido-sugar, such as the per-O-acetylated version of 6-azido-6-deoxy-glucose (Ac4-6-Azido-Glc), which is metabolized and incorporated into glycoproteins.[7]

  • Click Chemistry: The azide-labeled proteins are covalently tagged with a reporter molecule, typically containing a terminal alkyne. For proteomic analysis, an alkyne-biotin tag is commonly used. This reaction, known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient.[4][8]

  • Enrichment and Proteomic Analysis: Biotinylated proteins are enriched from the cell lysate using streptavidin-conjugated beads. The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[4][6]

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Digestion cluster_analysis Proteomic Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (Ac4-6-Azido-Glc) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis metabolic_labeling->cell_lysis Labeled Cells click_chemistry 4. Click Chemistry (Alkyne-Biotin) cell_lysis->click_chemistry enrichment 5. Enrichment (Streptavidin Beads) click_chemistry->enrichment Biotinylated Lysate digestion 6. On-Bead Digestion enrichment->digestion lc_ms 7. LC-MS/MS Analysis digestion->lc_ms Peptide Mixture data_analysis 8. Data Analysis lc_ms->data_analysis

Caption: Overall experimental workflow for proteomic analysis using this compound.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic incorporation of Ac4-6-Azido-Glc into cellular proteins.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Per-O-acetylated-6-azido-6-deoxy-glucose (Ac4-6-Azido-Glc)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate mammalian cells in a suitable culture dish and grow to approximately 80% confluency. The number of cells required will depend on the subsequent enrichment and mass spectrometry methods, but typically one 15 cm dish is sufficient for 1 mg of protein for enrichment.[9]

  • Prepare Labeling Medium: Prepare a stock solution of Ac4-6-Azido-Glc in DMSO. On the day of the experiment, dilute the stock solution into fresh, pre-warmed complete cell culture medium to a final concentration of 50-200 µM. A vehicle control (DMSO only) should be prepared in parallel.[7]

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium (or vehicle control medium).[9]

  • Incubation: Incubate the cells for 16-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and experimental goals. Labeling can be detected in as little as 2 hours and typically peaks between 6 and 12 hours.[7]

  • Cell Harvest: After incubation, aspirate the labeling medium. Wash the cells twice with ice-cold PBS. For adherent cells, detach them using Trypsin-EDTA.[9] Collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Pellet: Discard the supernatant and wash the cell pellet again with ice-cold PBS. The cell pellet can be stored at -80°C until further use.

Protocol 2: Cell Lysis and Click Chemistry

This protocol details the lysis of labeled cells and the subsequent CuAAC reaction to attach an alkyne-biotin reporter.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)

  • Click chemistry reagents:

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

    • Sodium ascorbate

  • DMSO

  • Ice-cold methanol (B129727) and chloroform

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer. Vortex vigorously and incubate on a rotator at 4°C for 30 minutes.[10]

  • Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Prepare for Click Reaction: In a microfuge tube, add a defined amount of protein lysate (e.g., 1 mg in a volume of 50 µL).

  • Prepare Click Reaction Cocktail: Prepare fresh stock solutions of the click chemistry reagents. For a typical reaction, the final concentrations are: 1 mM CuSO4, 1 mM THPTA (or 100 µM TBTA), and 2 mM sodium ascorbate. The alkyne-biotin reporter is typically used at a final concentration of 20-50 µM.[11][12]

  • Click Reaction: Add the click reaction cocktail to the protein lysate. Vortex to mix thoroughly and incubate at room temperature for 1-2 hours in the dark.[10]

  • Protein Precipitation: Precipitate the protein by adding ice-cold methanol and chloroform. A typical ratio is 4 parts methanol to 1 part lysate, followed by 1 part chloroform. Vortex and centrifuge at high speed to pellet the protein.[11][12]

  • Wash: Carefully remove the supernatant and wash the protein pellet with ice-cold methanol. Centrifuge again and discard the supernatant. Air-dry the pellet.[10]

Protocol 3: Enrichment of Biotinylated Proteins and On-Bead Digestion

This protocol describes the capture of biotinylated proteins using streptavidin beads and their subsequent digestion into peptides for mass spectrometry.

Materials:

  • Biotinylated protein pellet from Protocol 2

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS, 6 M urea (B33335), PBS)

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Resuspend Protein: Resuspend the air-dried protein pellet in a buffer containing a denaturant, such as 1% SDS in PBS.

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions, typically with PBS.

  • Enrichment: Add the washed streptavidin beads to the resuspended protein lysate and incubate for 1 hour at room temperature with gentle rotation to allow for the capture of biotinylated proteins.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads sequentially with PBS containing 0.1% SDS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 2 M urea in 50 mM ammonium bicarbonate).

    • Reduction: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

    • Digestion: Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Peptide Elution: After digestion, centrifuge the beads and collect the supernatant containing the peptides. The peptides are now ready for desalting and LC-MS/MS analysis.

Data Presentation

Quantitative data from proteomic experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Representative Quantitative Proteomic Data

Protein AccessionGene SymbolProtein NameLog2 Fold Change (Labeled/Control)p-valueNumber of Unique Peptides
P01234OGTUDP-N-acetylglucosamine--peptide N-acetylglucosaminyltransferase 110 kDa subunit2.50.00115
P56789HSP90AA1Heat shock protein HSP 90-alpha1.80.01212
Q09876NPM1Nucleophosmin1.50.02510
P11122ACTBActin, cytoplasmic 10.10.8520
..................

This table is a representative example and the actual data will vary based on the experiment.

Signaling Pathway Visualization

The this compound workflow is particularly useful for studying O-GlcNAcylation, a dynamic PTM that modulates the activity of numerous intracellular proteins involved in various signaling pathways.

signaling_pathway cluster_input Nutrient Sensing cluster_modification O-GlcNAc Cycling cluster_output Cellular Processes Glucose Glucose HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT Protein_OGlcNAc O-GlcNAc Modified Protein OGA OGA Protein Substrate Protein Protein->Protein_OGlcNAc Addition Protein_OGlcNAc->Protein Removal Transcription Transcription Protein_OGlcNAc->Transcription Translation Translation Protein_OGlcNAc->Translation Signaling Cell Signaling Protein_OGlcNAc->Signaling Metabolism Metabolism Protein_OGlcNAc->Metabolism

Caption: O-GlcNAc cycling and its role in regulating cellular processes.

References

Application Notes and Protocols for C6(6-Azido) Glucosylceramide (GluCer) in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6(6-Azido) Glucosylceramide (C6(6-Azido) GluCer) is a powerful chemical tool for the investigation of sphingolipid metabolism and signaling in living cells. This synthetic analog of glucosylceramide contains a short C6 acyl chain and a terminal azide (B81097) group. The azide moiety serves as a bioorthogonal chemical handle, allowing for the specific detection and visualization of the molecule and its metabolites through "click chemistry." This technology enables researchers to track the trafficking, localization, and interactions of glucosylceramide in real-time within complex biological systems, such as primary cell cultures.

Primary cells, being derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. However, they are often more sensitive to experimental manipulations. These application notes provide detailed protocols for the use of this compound in primary neuron and hepatocyte cultures, with a focus on minimizing cytotoxicity while achieving robust metabolic labeling.

Principle of the Method

The application of this compound in primary cell culture involves a two-step process:

  • Metabolic Labeling: Primary cells are incubated with this compound. The cells take up this analog, and it is incorporated into the sphingolipid metabolic pathways, mimicking the behavior of its natural counterpart.

  • Bioorthogonal Detection (Click Chemistry): The azide group on the incorporated this compound is then specifically reacted with a probe molecule containing a complementary bioorthogonal functional group, typically a strained alkyne (e.g., DBCO, BCN) for copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). This probe can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and proteomic analysis, or other reporter molecules. The SPAAC reaction is highly specific and occurs efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in live primary cells.[1][2]

Data Presentation

Table 1: Recommended Working Concentrations for this compound in Primary Cell Culture
Primary Cell TypeRecommended Concentration RangeIncubation TimeNotes
Primary Neurons1 - 10 µM4 - 24 hoursStart with lower concentrations and shorter incubation times to minimize potential neurotoxicity. High glucose (25 mM) in the culture medium is recommended for optimal neuron health.[3]
Primary Hepatocytes5 - 25 µM6 - 48 hoursHepatocytes are generally more robust than neurons. Longer incubation times may be possible, but cytotoxicity should be assessed.[4]
Table 2: Cytotoxicity of Related C6-Ceramide Analogs

This table provides context for potential cytotoxicity, though the azido (B1232118) modification may alter the toxicological profile. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.

Cell TypeCompoundIC50 / Toxic ConcentrationExposure TimeReference
Embryonic Hippocampal CellsC6-CeramideNon-toxic up to 13 µM48 hours[5]
Oral Squamous Carcinoma CellsLiposomal C6-CeramideViability reduced to 44% at 10 µM24 hours[6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Primary Neurons with this compound

Materials:

  • Primary neuron culture (e.g., hippocampal or cortical neurons)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store at -20°C.

  • Cell Plating: Plate primary neurons on poly-D-lysine coated coverslips or plates at the desired density. Allow the neurons to mature in culture for at least 7-10 days before labeling.

  • Metabolic Labeling: a. Thaw the this compound stock solution. b. Dilute the stock solution in pre-warmed complete neuron culture medium to the desired final concentration (start with 1-5 µM). c. Remove the existing culture medium from the neurons and replace it with the medium containing this compound. d. Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Washing: a. Gently aspirate the labeling medium. b. Wash the cells three times with pre-warmed, sterile PBS to remove any unincorporated this compound.

  • Proceed to Click Chemistry Reaction (Protocol 3).

Protocol 2: Metabolic Labeling of Primary Hepatocytes with this compound

Materials:

  • Primary hepatocyte culture

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution. Store at -20°C.

  • Cell Plating: Plate primary hepatocytes on collagen-coated plates. Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Metabolic Labeling: a. Thaw the this compound stock solution. b. Dilute the stock solution in pre-warmed complete hepatocyte culture medium to the desired final concentration (start with 5-10 µM). c. Remove the existing culture medium from the hepatocytes and replace it with the medium containing this compound. d. Incubate the cells for 6-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Washing: a. Gently aspirate the labeling medium. b. Wash the cells three times with pre-warmed, sterile PBS to remove any unincorporated this compound.

  • Proceed to Click Chemistry Reaction (Protocol 3).

Protocol 3: Copper-Free Click Chemistry (SPAAC) for Imaging of Labeled Primary Cells

Materials:

  • Metabolically labeled primary cells (from Protocol 1 or 2)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-488, DBCO-555, DBCO-647)

  • DMSO (cell culture grade)

  • Live cell imaging medium (e.g., phenol (B47542) red-free culture medium)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular staining in fixed cells

  • Nuclear stain (e.g., Hoechst 33342 or DAPI)

Procedure:

  • Prepare DBCO-Fluorophore Stock Solution: Dissolve the DBCO-fluorophore in DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.

  • Click Reaction: a. Dilute the DBCO-fluorophore stock solution in pre-warmed live cell imaging medium to a final concentration of 10-20 µM.[7] b. Add the DBCO-fluorophore containing medium to the washed, metabolically labeled cells. c. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: a. Gently aspirate the click reaction medium. b. Wash the cells three times with pre-warmed live cell imaging medium.

  • Imaging:

    • For Live-Cell Imaging: a. Add fresh live cell imaging medium to the cells. b. If desired, add a live-cell nuclear stain (e.g., Hoechst 33342) according to the manufacturer's instructions. c. Image the cells immediately using a fluorescence microscope with appropriate filter sets.

    • For Fixed-Cell Imaging: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if visualizing intracellular structures. d. Wash the cells three times with PBS. e. Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI). f. Image the cells using a fluorescence or confocal microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Downstream Analysis prep_neurons Primary Neuron Culture add_azido_glucer Incubate with This compound prep_neurons->add_azido_glucer prep_hepatocytes Primary Hepatocyte Culture prep_hepatocytes->add_azido_glucer wash_cells Wash Cells add_azido_glucer->wash_cells click_reaction Copper-Free Click Reaction (SPAAC with DBCO-Probe) wash_cells->click_reaction wash_again Final Wash click_reaction->wash_again live_imaging Live-Cell Imaging wash_again->live_imaging fixed_imaging Fixed-Cell Imaging wash_again->fixed_imaging proteomics Proteomics (with Biotin-DBCO) wash_again->proteomics

Caption: Experimental workflow for metabolic labeling and detection of glucosylceramide in primary cells.

glucosylceramide_signaling glucer Glucosylceramide (GlcCer) Accumulation lipid_rafts Altered Lipid Raft Composition glucer->lipid_rafts modulates ca_release Ca2+ Release from ER glucer->ca_release augments agonist-stimulated akt Akt/PKB lipid_rafts->akt activates pkc Protein Kinase C (PKC) lipid_rafts->pkc modulates proliferation Cell Proliferation akt->proliferation apoptosis Apoptosis Regulation akt->apoptosis mdr Multidrug Resistance akt->mdr pkc->proliferation gene_expression Gene Expression Changes pkc->gene_expression ca_release->apoptosis ca_release->gene_expression

Caption: Simplified signaling pathways influenced by glucosylceramide.

Discussion and Troubleshooting

  • Cytotoxicity: Primary cells can be sensitive to both the labeling reagent and the click chemistry components. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions that provide sufficient labeling without inducing cell death or stress. Monitor cell morphology throughout the experiment. If cytotoxicity is observed, reduce the concentration of this compound and/or the incubation time. For the click reaction, ensure that the DBCO-fluorophore concentration is as low as possible while still providing a good signal-to-noise ratio.

  • Low Labeling Efficiency: If the fluorescence signal is weak, consider increasing the concentration of this compound or the incubation time, while monitoring for cytotoxicity. Ensure that the DBCO-fluorophore has not degraded; store it properly and protect it from light. The efficiency of metabolic labeling can also be cell-type dependent.

  • High Background: Incomplete washing after the labeling and click reaction steps can lead to high background fluorescence. Ensure thorough but gentle washing. If background remains an issue after the click reaction, an additional incubation in fresh medium for 30-60 minutes before imaging can help to wash out any non-specifically bound probe.[7]

  • Choice of Click Chemistry: While copper-catalyzed click chemistry (CuAAC) is also an option, it is generally not recommended for live primary cell imaging due to the toxicity of the copper catalyst. SPAAC is the preferred method for live-cell applications.[1][2] For fixed-cell experiments or biochemical assays on cell lysates, CuAAC can be a viable and sometimes more efficient alternative.

Conclusion

This compound is a valuable tool for studying the dynamic processes of sphingolipid metabolism and signaling in physiologically relevant primary cell models. By carefully optimizing labeling conditions and utilizing copper-free click chemistry, researchers can gain new insights into the roles of glucosylceramide in cellular health and disease. The protocols and data presented here provide a solid foundation for the successful application of this powerful technology in your research.

References

Troubleshooting & Optimization

Troubleshooting low signal with C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C6(6-Azido) Glucosylceramide (GluCer).

Frequently Asked Questions (FAQs)

Q1: What is C6(6-Azido) GluCer and what is it used for?

This compound is a modified version of glucosylceramide, a type of sphingolipid. It contains a six-carbon acyl chain (C6) and an azide (B81097) group (-N₃) at the terminus of this chain. This azide group serves as a "bioorthogonal handle," meaning it is chemically inert within biological systems but can be specifically targeted in a chemical reaction.[1] The primary application of this compound is to study the metabolism, trafficking, and localization of glucosylceramide within cells. After being metabolized by cells, the azide group can be covalently linked to a fluorescent probe or a biotin (B1667282) tag via "click chemistry." This allows for the visualization and analysis of the lipid's distribution and dynamics.

Q2: What is "click chemistry" and why is it used with this compound?

Click chemistry refers to a set of chemical reactions that are rapid, specific, and high-yielding. The most common type used with azido-modified molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] In this reaction, the azide group on the this compound reacts with an alkyne group on a reporter molecule (like a fluorophore) to form a stable triazole linkage. This reaction is highly specific and does not interfere with native biological molecules, making it ideal for labeling in complex biological samples.[1]

Q3: What are the storage and stability recommendations for this compound?

Proper storage is crucial to maintain the integrity of this compound. It should be stored at -20°C in a dry, dark environment to prevent degradation. Organic azides can be sensitive to heat and light. When dissolved in a solvent, the stability of the molecule is reduced, so it is advisable to prepare solutions fresh. If a stock solution must be stored, it should be kept at -80°C.

Troubleshooting Guide: Low Signal

A common issue encountered when using this compound is a weak or absent fluorescent signal. This guide provides a systematic approach to troubleshooting this problem.

Diagram: Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow Troubleshooting Low Signal with this compound start Low or No Signal Detected reagent_check Problem Area: Reagents & Probe start->reagent_check protocol_check Problem Area: Experimental Protocol start->protocol_check imaging_check Problem Area: Imaging & Detection start->imaging_check sub_reagent1 This compound Integrity reagent_check->sub_reagent1 sub_reagent2 Alkyne-Fluorophore Integrity reagent_check->sub_reagent2 sub_reagent3 Click Reaction Reagents reagent_check->sub_reagent3 sub_protocol1 Insufficient Cellular Uptake protocol_check->sub_protocol1 sub_protocol2 Inefficient Click Reaction protocol_check->sub_protocol2 sub_protocol3 Excessive Washing/Signal Loss protocol_check->sub_protocol3 sub_imaging1 Incorrect Microscope Settings imaging_check->sub_imaging1 sub_imaging2 Photobleaching imaging_check->sub_imaging2 sol_reagent1 Verify storage (-20°C, dark). Use a fresh aliquot. sub_reagent1->sol_reagent1 sol_reagent2 Verify storage (-20°C, dark). Test fluorescence of a diluted sample. sub_reagent2->sol_reagent2 sol_reagent3 Prepare fresh solutions of Sodium Ascorbate (B8700270) and CuSO4. sub_reagent3->sol_reagent3 sol_protocol1 Increase incubation time or concentration of this compound. Optimize cell density. sub_protocol1->sol_protocol1 sol_protocol2 Optimize reagent concentrations (see tables). Ensure catalyst is active. Degas solutions to remove oxygen. sub_protocol2->sol_protocol2 sol_protocol3 Reduce number or duration of wash steps. Use a gentle wash buffer. sub_protocol3->sol_protocol3 sol_imaging1 Ensure correct excitation/emission filters. Increase exposure time and/or gain. sub_imaging1->sol_imaging1 sol_imaging2 Use an antifade mounting medium. Minimize exposure to excitation light. sub_imaging2->sol_imaging2

Caption: A logical workflow for diagnosing the cause of low signal.

Question & Answer Troubleshooting Guide
Question Potential Cause Troubleshooting Steps
Is my this compound still active? Improper storage leading to degradation.- Ensure the compound has been stored at -20°C and protected from light. - Use a fresh aliquot if degradation is suspected.
Is my alkyne-fluorophore working correctly? Degradation due to improper storage or photobleaching.- Store the alkyne-fluorophore at -20°C in the dark. - Prepare aliquots to minimize freeze-thaw cycles and light exposure. - Test the fluorescence of a diluted sample of the alkyne-fluorophore using a fluorometer to confirm its activity.
Are my click chemistry reagents fresh and active? Degradation of click chemistry reagents, especially the reducing agent.- Prepare fresh solutions of sodium ascorbate for each experiment, as it is easily oxidized. - Ensure the copper(II) sulfate (B86663) solution is properly prepared. - Use a high-quality copper ligand (e.g., THPTA, TBTA) to stabilize the copper(I) catalyst.
Are the cells taking up the this compound? Insufficient incubation time or concentration. Cell type variability.- Increase the incubation time with this compound (e.g., from 1 hour to 4 hours or overnight). - Increase the concentration of this compound. - Ensure cells are healthy and not overly confluent.
Is the click reaction inefficient? Suboptimal reagent concentrations, inactive catalyst, or presence of inhibitors.- Optimize the concentrations of the alkyne-fluorophore, copper sulfate, ligand, and sodium ascorbate (see tables below). - Ensure the click reaction buffer is at the optimal pH (typically around 7). - Degas the reaction buffer to remove dissolved oxygen, which can oxidize the copper(I) catalyst.
Am I losing the signal during washing steps? Excessive or harsh washing steps.- Reduce the number and/or duration of the washing steps after the click reaction. - Use a gentle washing buffer (e.g., PBS).
Are my microscope settings optimal? Incorrect excitation/emission filters or low exposure/gain.- Verify that the filter set on the microscope matches the excitation and emission spectra of your fluorophore. - Increase the exposure time and/or the detector gain. Be aware that this may also increase background noise.
Is photobleaching occurring? Excessive exposure to excitation light.- Minimize the sample's exposure to the excitation light. - Use an antifade mounting medium. - Choose a more photostable fluorophore if possible.

Experimental Protocols

Protocol 1: Cellular Labeling with this compound

This protocol describes the metabolic labeling of cells with this compound followed by fluorescent detection using a copper-catalyzed click reaction (CuAAC).

Materials:

  • This compound

  • Cells of interest grown on coverslips or in a multi-well plate

  • Cell culture medium

  • Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Sodium Ascorbate

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration.

    • Incubate the cells with the this compound-containing medium for a specified time.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block with 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. Add the components in the following order, vortexing gently after each addition:

      • PBS

      • Alkyne-fluorophore

      • Copper(II) sulfate

      • Copper ligand

      • Sodium ascorbate

    • Remove the blocking buffer from the cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Stain nuclei with a DNA dye (e.g., DAPI).

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Diagram: Experimental Workflow

ExperimentalWorkflow Experimental Workflow for this compound Labeling start Start metabolic_labeling 1. Metabolic Labeling Incubate cells with This compound start->metabolic_labeling wash1 Wash with PBS metabolic_labeling->wash1 fixation 2. Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking 4. Blocking (e.g., 3% BSA) wash3->blocking click_reaction 5. Click Reaction Add alkyne-fluorophore and click reagents blocking->click_reaction wash4 Wash with PBS click_reaction->wash4 imaging 6. Imaging Fluorescence Microscopy wash4->imaging end End imaging->end

Caption: A step-by-step workflow for cellular labeling.

Quantitative Data Summary

The optimal concentrations for each reagent can vary depending on the cell type and experimental conditions. The following tables provide recommended starting concentration ranges. It is highly recommended to perform a titration for each new cell line or experimental setup.

Table 1: Recommended Concentration Ranges for Cellular Labeling

ReagentRecommended Starting ConcentrationTypical Range
This compound20 µM5 - 50 µM
Incubation Time4 hours1 - 24 hours

Table 2: Recommended Concentration Ranges for Click Reaction (CuAAC)

ReagentRecommended Starting ConcentrationTypical Range
Alkyne-Fluorophore5 µM1 - 25 µM
Copper(II) Sulfate (CuSO₄)100 µM50 - 500 µM
Copper Ligand (e.g., THPTA)500 µM250 - 1000 µM (5x molar excess to CuSO₄)
Sodium Ascorbate2.5 mM1 - 5 mM
Incubation Time30 minutes30 - 60 minutes

Signaling Pathway

This compound is a tool to study the metabolism of glucosylceramide, a central molecule in sphingolipid metabolism. The following diagram illustrates the synthesis pathway of glucosylceramide and its subsequent conversion to more complex glycosphingolipids.

Diagram: Glucosylceramide Synthesis Pathway

GCS_Pathway Simplified Glucosylceramide Synthesis Pathway Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GluCer Glucosylceramide (GluCer) LacCer Lactosylceramide (LacCer) GluCer->LacCer Lactosylceramide Synthase Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) LacCer->Complex_GSLs Various Glycosyltransferases GCS->GluCer

Caption: Synthesis of Glucosylceramide from Ceramide.

References

Technical Support Center: C6(6-Azido) GluCer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential cytotoxicity of C6(6-Azido) GluCer during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or D-glucosyl-ß-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine, is a synthetically modified glucosylceramide. It contains a six-carbon acyl chain (C6) and an azide (B81097) group (-N3) at the terminal end. Its primary application is in "click chemistry," a highly specific reaction between an azide and an alkyne. This allows researchers to attach a variety of reporter molecules, such as fluorophores or biotin, to the Glucosylceramide, enabling the visualization and tracking of its metabolic fate and localization within living cells.

Q2: Is this compound expected to be cytotoxic?

A2: The cytotoxicity of this compound is highly dependent on its concentration, the cell type being used, and the duration of exposure. While some studies using azide-tagged sphingolipids have reported no significant impact on cell viability, the base molecule, ceramide, is known to induce cellular responses, including apoptosis and cell cycle arrest, at high concentrations. Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific experimental setup.

Q3: What are the potential sources of cytotoxicity in my this compound experiment?

A3: There are several potential sources of cytotoxicity:

  • Intrinsic toxicity of the lipid analog: At high concentrations, this compound may mimic the effects of natural ceramides, which can trigger cell death pathways.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells, especially at final concentrations above 0.1%.

  • Metabolic effects: Once inside the cell, this compound can be metabolized, potentially altering the cellular lipid balance and affecting signaling pathways.

  • Phototoxicity: If a fluorescent reporter is attached via click chemistry, excessive exposure to excitation light can generate reactive oxygen species (ROS), leading to phototoxicity.

Troubleshooting Guide

Issue: I am observing significant cell death after treating my cells with this compound.

This is a common issue that can often be resolved by optimizing your experimental protocol. Follow these troubleshooting steps:

1. Optimize the Concentration of this compound:

The most critical factor for mitigating cytotoxicity is to use the lowest effective concentration.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Procedure: Culture your cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM) for the desired experimental duration. Assess cell viability using a standard cytotoxicity assay.

  • Note: Studies on the related C6-ceramide have shown that concentrations as low as 0.1 µM can be non-toxic and sufficient for some biological effects, while concentrations in the 6-25 µM range are often used to intentionally induce cytotoxicity[1][2][3]. A study using a different azido-ceramide for imaging purposes used a concentration of 7.5 µM without reported cytotoxicity[4].

2. Minimize Solvent Toxicity:

The solvent used to dissolve the lipid analog can be a hidden source of cytotoxicity.

  • Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is well below the toxic threshold for your cells.

  • Procedure: Typically, the final DMSO concentration should be kept at or below 0.1%. Prepare a high-concentration stock solution of this compound so that only a very small volume is needed to achieve the desired final concentration in your culture medium. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

3. Include Proper Controls:

Control experiments are essential to correctly interpret your results.

  • Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) used to deliver the this compound. This helps to distinguish the effect of the lipid from the effect of the solvent.

  • Untreated Control: Cells that are not treated with either this compound or the solvent. This provides a baseline for normal cell health and morphology.

  • Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure that your viability assay is working correctly.

4. Consider the Duration of Exposure:

The length of time cells are exposed to this compound can influence its cytotoxic effects.

  • Recommendation: If long incubation times are leading to cell death, consider reducing the exposure time.

  • Procedure: Perform a time-course experiment to determine the minimum time required for sufficient labeling or the desired biological effect.

Quantitative Data Summary

While direct quantitative data for the cytotoxicity of this compound is limited in the public domain, the following table summarizes the reported cytotoxic concentrations of the closely related C6-ceramide in various cell lines. This can serve as a useful reference for designing your dose-response experiments.

CompoundCell LineConcentrationEffectCitation
C6-ceramideGlioblastoma cells25 µMInduced cytotoxicity and cell death[1]
C6-ceramideT cell lymphoma cells25 µMInduced cytotoxicity and cell death[1]
C6-ceramideEmbryonic hippocampal cells (HN9.10e)13 µMNo significant apoptosis after 48h[1]
C6-ceramideEmbryonic hippocampal cells (HN9.10e)0.1 µMInduced differentiation, non-toxic[1][2][3]
C6-ceramideThyroid carcinoma cells10 µMInhibited cell motility[1]
C6-ceramideKupffer cells≥ 20 µMToxic

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol describes how to perform a dose-response experiment to identify the highest concentration of this compound that does not induce significant cytotoxicity in your cell line of interest.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)

  • Cytotoxicity assay kit (e.g., MTT, PrestoBlue, or Calcein-AM/Propidium Iodide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well). Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare Serial Dilutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is the same in all wells and does not exceed 0.1%. The "0" concentration well will serve as your vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Also include an untreated control (medium only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability) and to identify the highest concentration that does not significantly reduce cell viability.

Visualizations

experimental_workflow cluster_start Start: Observe Cytotoxicity cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Significant Cell Death Observed conc Optimize Concentration (Dose-Response) start->conc Implement one or more steps solvent Minimize Solvent Toxicity (Check Final Concentration) start->solvent Implement one or more steps time Reduce Incubation Time (Time-Course) start->time Implement one or more steps controls Verify Controls (Vehicle, Untreated, Positive) start->controls Implement one or more steps success Cytotoxicity Reduced Proceed with Experiment conc->success solvent->success time->success controls->success

Caption: Troubleshooting workflow for addressing cytotoxicity issues.

signaling_pathway cluster_input Input cluster_pathway Potential Cellular Responses (based on Ceramide signaling) input High Concentration of This compound (Hypothesized) ceramide Increased Intracellular Ceramide Levels input->ceramide stress Cellular Stress Response ceramide->stress apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis arrest Cell Cycle Arrest stress->arrest

Caption: Potential signaling pathways affected by this compound.

References

C6(6-Azido) GluCer solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-Azido) GluCer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this azide-modified glucosylceramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a modified lipid, specifically a glucosylceramide with a C6 acyl chain containing a terminal azide (B81097) group. Its primary application is in the field of chemical biology as a tool for metabolic labeling.[1] Once incorporated into cellular glycans, the azide group allows for visualization and tracking of glucosylceramide metabolism and trafficking through a highly specific chemical reaction known as "click chemistry".[2] This enables researchers to study various biological processes where glucosylceramides are involved.

Q2: What are the recommended solvents for dissolving this compound?

Like many sphingolipids, this compound has limited solubility in many common aqueous buffers. The recommended solvents for creating stock solutions are chloroform and methanol .[] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the culture medium to the final working concentration.

Q3: How should I store this compound?

This compound should be stored at -20°C to ensure its stability and prevent degradation.[2][4] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles of the main stock.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: this compound Solubility and Aggregation

Symptoms:

  • Visible precipitate in the stock solution or after dilution in aqueous media.

  • Inconsistent experimental results.

  • Low labeling efficiency in cells.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Solvent Ensure the initial stock solution is prepared in an appropriate organic solvent such as chloroform, methanol, or DMSO.
Low Temperature After dilution in aqueous buffer or cell culture medium, the compound may precipitate at lower temperatures. Briefly warm the solution to 37°C before use.
High Concentration The final working concentration in aqueous solutions may be too high, leading to aggregation. Perform a concentration optimization experiment to determine the highest soluble and non-toxic concentration for your specific cell type.
Improper Mixing When diluting the stock solution, add it dropwise to the aqueous medium while vortexing or stirring to facilitate dispersion and prevent immediate precipitation.
Issue 2: Low Efficiency of Metabolic Labeling

Symptoms:

  • Weak or no fluorescent signal after click chemistry reaction.

  • Low signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Incubation Time The metabolic incorporation of this compound into cellular glycans takes time. Optimize the incubation period (typically ranging from 24 to 72 hours) for your specific cell line and experimental goals.[5]
Suboptimal Concentration The concentration of this compound may be too low for efficient metabolic uptake and incorporation. Test a range of concentrations (e.g., 10-50 µM) to find the optimal balance between labeling efficiency and potential cytotoxicity.[5]
Cell Health Ensure that the cells are healthy and actively dividing during the labeling period, as metabolic activity can influence the uptake of the labeling reagent.
Reagent Degradation This compound should be stored properly at -20°C. Avoid multiple freeze-thaw cycles by preparing aliquots.
Issue 3: High Background or Non-Specific Staining in Click Chemistry

Symptoms:

  • High background fluorescence across the entire cell or sample.

  • Off-target labeling, making it difficult to discern the specific signal.

Possible Causes and Solutions:

Possible Cause Solution
Residual Copper Catalyst If using copper-catalyzed click chemistry (CuAAC), residual copper ions can be toxic to cells and may cause non-specific reactions.[6] Ensure thorough washing of the cells after the click reaction. Consider using copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for live-cell imaging.
Reactive Alkyne Probes Some alkyne-containing fluorescent probes can react non-specifically with cellular components, particularly thiols.[7] Consider using a different fluorescent probe or pre-treating cells with a thiol-blocking agent.
Incomplete Washing Insufficient washing after the click reaction can leave behind unreacted fluorescent probes, leading to high background. Increase the number and duration of washing steps.
Autofluorescence Some cell types exhibit high intrinsic fluorescence. Include an "unlabeled" control (cells not treated with this compound but subjected to the click chemistry reaction) to assess the level of autofluorescence.

Quantitative Data Summary

Solvent Solubility Notes
ChloroformSolubleRecommended for initial stock solution preparation.
MethanolSolubleCan be used for stock solutions.
DMSOSolubleA common solvent for preparing stock solutions for cell culture applications.
Water / Aqueous BuffersLimited / InsolubleDirect dissolution is not recommended. Dilute from a concentrated organic stock.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound to room temperature.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Metabolic Labeling of Cultured Cells
  • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • The next day, prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM).

  • Remove the old medium from the cells and replace it with the labeling medium.

  • Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, the cells are ready for the click chemistry reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
  • After metabolic labeling, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare the click reaction cocktail. For a typical reaction, this may include:

    • An alkyne-fluorophore (e.g., 5 µM)

    • Copper(II) sulfate (B86663) (CuSO4) (e.g., 1 mM)

    • A reducing agent like sodium ascorbate (B8700270) (e.g., 50 mM)

    • A copper-chelating ligand like TBTA or THPTA to improve reaction efficiency and reduce cell damage.

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • The cells are now ready for imaging.

Visualizations

Glucosylceramide Metabolism and Apoptosis Signaling Pathway

glucosylceramide_pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Bax Bax Ceramide->Bax Activates Glucosylceramide Glucosylceramide Bcl2 Bcl2 Glucosylceramide->Bcl2 Upregulates GCS->Glucosylceramide Product Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Glucosylceramide synthesis from ceramide and its influence on the Bcl-2/Bax apoptosis pathway.

Experimental Workflow for Metabolic Labeling and Visualization

experimental_workflow start Start cell_culture 1. Plate and Culture Cells start->cell_culture metabolic_labeling 2. Add this compound to Culture Medium cell_culture->metabolic_labeling incubation 3. Incubate for 24-48 hours metabolic_labeling->incubation fix_perm 4. Fix and Permeabilize Cells incubation->fix_perm click_reaction 5. Perform Click Chemistry with Alkyne-Fluorophore fix_perm->click_reaction wash 6. Wash to Remove Excess Reagents click_reaction->wash imaging 7. Visualize with Fluorescence Microscopy wash->imaging end End imaging->end

Caption: A typical experimental workflow for using this compound for metabolic labeling.

Logical Relationship for Troubleshooting Low Labeling Efficiency

troubleshooting_logic low_signal Low Signal cause1 Suboptimal Concentration? low_signal->cause1 cause2 Insufficient Incubation? low_signal->cause2 cause3 Poor Cell Health? low_signal->cause3 solution1 Optimize Concentration cause1->solution1 solution2 Increase Incubation Time cause2->solution2 solution3 Check Cell Viability cause3->solution3

Caption: Troubleshooting logic for addressing low signal in metabolic labeling experiments.

References

C6(6-Azido) GluCer nonspecific binding reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C6(6-Azido) GluCer. Our goal is to help you minimize nonspecific binding and achieve a high signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or D-glucosyl-ß-1,1' N-(6"-azidohexanoyl)-D-erythro-sphingosine, is a modified glucosylceramide containing a terminal azide (B81097) group on the N-acyl chain.[1][2] This azide group enables "click chemistry," a highly specific reaction with alkyne-containing molecules, for applications such as:

  • Metabolic labeling and tracking of glycosphingolipids: Introducing the probe into cellular systems allows for the visualization of glucosylceramide trafficking and localization.[3]

  • Glycoengineering: Modifying the surface of cells or biomolecules with this probe can alter their properties or allow for targeted delivery.[]

  • Proteomics and Glycomics: Identifying and characterizing proteins and other molecules that interact with glucosylceramide.[3]

Q2: What is nonspecific binding and why is it a problem with this compound?

Q3: What are the common causes of high background fluorescence when using this compound?

Several factors can contribute to high background fluorescence:

  • Excessive Probe Concentration: Using a higher concentration of the probe than necessary increases the likelihood of nonspecific interactions.[5][6]

  • Inadequate Blocking: Failure to block nonspecific binding sites on cells or tissues allows the probe to adhere to unintended locations.[5][7]

  • Insufficient Washing: Not washing thoroughly enough after incubation fails to remove all unbound probe, contributing to the background signal.[5][8]

  • Probe Aggregation: Lipophilic probes like this compound can form aggregates that bind nonspecifically to cellular structures.[5]

  • Cellular Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for a signal from the probe.[5]

Q4: How can I optimize the concentration of this compound for my experiment?

It is crucial to perform a concentration titration to find the optimal balance between a strong specific signal and low background. Start with a concentration range suggested in the literature for similar probes and perform a dose-response experiment.

Troubleshooting Guides

High Background Signal

High background fluorescence is a common issue that can mask your specific signal. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Rationale
Probe concentration is too high. Perform a titration experiment to determine the lowest effective concentration of this compound.Reduces the chances of the probe binding to low-affinity, nonspecific sites.[6]
Insufficient washing. Increase the number and duration of wash steps after probe incubation. Use a buffer containing a mild, non-ionic detergent like Tween-20.Thoroughly removes unbound probe from the sample.[5][8]
Inadequate blocking. Pre-incubate the sample with a blocking buffer (e.g., 1-5% Bovine Serum Albumin - BSA) before adding the probe.BSA and other blocking agents occupy nonspecific binding sites, preventing the probe from adhering to them.[7]
Probe aggregation. Prepare fresh probe solutions and consider brief sonication before use. Ensure the solvent is compatible and the probe is fully dissolved.Disperses aggregates that can bind nonspecifically.
Nonspecific binding of the click chemistry reporter. After the click reaction, include additional wash steps. Ensure the reporter molecule is used at its optimal concentration.Removes any unbound fluorescent alkyne or biotin (B1667282) alkyne that can contribute to background.
Weak or No Signal

A weak or absent signal can be equally frustrating. Here are some common causes and how to address them.

Potential Cause Recommended Solution Rationale
Probe concentration is too low. Increase the concentration of this compound in a stepwise manner.Ensures enough probe is available to bind to the target.
Insufficient incubation time. Increase the incubation time to allow for sufficient uptake and incorporation of the probe.Provides more time for the biological process being studied to occur.
Inefficient click reaction. Optimize the concentration of the copper catalyst and reducing agent. Use a copper-stabilizing ligand like THPTA. Ensure reagents are fresh and the reaction pH is neutral to slightly basic (pH 7-8).[6]A robust click reaction is essential for efficient labeling of the azide-modified probe.[6]
Photobleaching. Use an anti-fade mounting medium for microscopy. Minimize the exposure time and intensity of the excitation light.[9]Protects the fluorophore from degradation, preserving the fluorescent signal.[9]
Incorrect microscope filter sets. Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore used in the click reaction.[9]Mismatched filters will result in poor excitation and/or detection of the fluorescent signal.

Experimental Protocols

Protocol: Optimizing this compound Concentration

This protocol provides a framework for determining the optimal probe concentration to maximize the signal-to-noise ratio.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate suitable for imaging. Allow cells to adhere and grow overnight.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). From this stock, prepare a series of dilutions in your cell culture medium. A suggested starting range is 0.5 µM to 20 µM.

  • Probe Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no probe" control. Incubate for the desired time (e.g., 4 to 24 hours).

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10]

  • Permeabilization and Blocking: Permeabilize the cells with a buffer containing 0.1% saponin (B1150181) and block with 5% serum or BSA for 1 hour.[10] Avoid using detergents like Triton X-100 which can disrupt lipid structures.[10]

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's protocol for your alkyne-fluorophore. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Imaging: Wash the cells three times with PBS. You may include a nuclear counterstain like DAPI. Mount the coverslips using an anti-fade mounting medium.

  • Analysis: Acquire images using consistent settings for all conditions. Quantify the mean fluorescence intensity of the specific signal and the background. Calculate the signal-to-noise ratio for each concentration.

Quantitative Data Summary (Example)

The following table is an example of how to present the data from a concentration optimization experiment.

This compound Concentration (µM)Mean Specific Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (Specific/Background)
0 (Control)15141.1
0.550182.8
1.0120254.8
5.0 250 45 5.6
10.0280803.5
20.03001502.0

In this example, 5.0 µM would be the optimal concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Labeling cluster_analysis Analysis cell_seeding Cell Seeding probe_incubation Incubate Cells with Probe cell_seeding->probe_incubation probe_prep Prepare C6(6-Azido) GluCer Dilutions probe_prep->probe_incubation wash1 Wash (x3) probe_incubation->wash1 fixation Fixation wash1->fixation perm_block Permeabilization & Blocking fixation->perm_block click_reaction Click Reaction with Alkyne-Fluorophore perm_block->click_reaction wash2 Final Washes click_reaction->wash2 imaging Microscopy/ Imaging wash2->imaging data_analysis Data Analysis imaging->data_analysis

Caption: A generalized workflow for labeling cells with this compound.

Troubleshooting Logic for High Background

This diagram outlines the logical steps for troubleshooting high background signals.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal Observed cause1 Excess Probe? start->cause1 cause2 Insufficient Washing? start->cause2 cause3 Inadequate Blocking? start->cause3 cause4 Probe Aggregation? start->cause4 solution1 Titrate Probe Concentration cause1->solution1 solution2 Increase Wash Steps and/or Duration cause2->solution2 solution3 Optimize Blocking (Agent & Time) cause3->solution3 solution4 Prepare Fresh Probe Solution/Sonication cause4->solution4 end Signal-to-Noise Ratio Improved solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: C6(6-Azido) GluCer Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6(6-Azido) Glucosylceramide (GluCer) metabolic labeling. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals successfully utilize this powerful technique for studying glycosphingolipid metabolism.

Experimental Workflow & Protocols

The overall process involves introducing the azido-functionalized GluCer analog to live cells, allowing for its metabolic incorporation into cellular pathways, and subsequently detecting the labeled molecules using click chemistry.

G Overall Experimental Workflow cluster_prep Phase 1: Labeling cluster_reaction Phase 2: Detection cluster_analysis Phase 3: Analysis prep_cells Prepare Cells (~80% confluency) add_probe Incubate with C6(6-Azido) GluCer prep_cells->add_probe wash_cells Wash to Remove Excess Probe add_probe->wash_cells fix_perm Fix & Permeabilize (for intracellular targets) wash_cells->fix_perm Proceed to detection click Perform Click Chemistry (CuAAC or SPAAC) fix_perm->click wash_again Wash to Remove Excess Reagents click->wash_again imaging Fluorescence Microscopy wash_again->imaging facs Flow Cytometry wash_again->facs ms Mass Spectrometry wash_again->ms G Simplified Metabolic Incorporation Pathway probe This compound (Exogenous) membrane Cellular Uptake probe->membrane golgi Golgi Apparatus (Processing/Trafficking) membrane->golgi Metabolic Processing lysosome Lysosome (Degradation) membrane->lysosome Trafficking other Other Cellular Compartments golgi->other G Troubleshooting Logic Flow cluster_solutions Corrective Actions start Experiment Complete signal Is signal adequate? start->signal background Is background acceptable? signal->background Yes sol_signal Optimize Probe Conc./Time Check Click Reagents signal->sol_signal No toxicity Are cells healthy? background->toxicity Yes sol_background Improve Washing Steps Use No-Azide Control background->sol_background No success Successful Experiment toxicity->success Yes sol_toxicity Lower Probe Conc. Use SPAAC for Live Cells toxicity->sol_toxicity No

Overcoming background fluorescence in C6(6-Azido) GluCer imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with background fluorescence in C6(6-Azido) Glucosylceramide (GluCer) imaging.

Frequently Asked Questions (FAQs)

Q1: What is C6(6-Azido) GluCer and how does it work?

A1: this compound is a modified version of glucosylceramide, a type of lipid. It contains an azide (B81097) group (-N₃), which is a small chemical handle that doesn't interfere with the lipid's natural processing by cells.[1] This allows it to be used in "click chemistry," a type of reaction that joins two molecules together with high efficiency and specificity.[1][2] Researchers introduce this compound to cells, where it is metabolized and incorporated into cellular membranes.[3] Then, a fluorescent molecule with a corresponding "click" partner (an alkyne) is added. The azide on the GluCer and the alkyne on the fluorescent probe "click" together, forming a stable bond and allowing researchers to visualize the location of the GluCer within the cell.[1][2]

Q2: What is the primary application of this compound?

A2: The primary application of this compound is for the metabolic labeling and visualization of glucosylceramide and its downstream metabolites in live or fixed cells.[3] This allows for the study of sphingolipid trafficking, metabolism, and localization within various cellular compartments, which is crucial for understanding numerous cellular processes and diseases.[1][3]

Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for this compound imaging?

A3: Both CuAAC and SPAAC are types of click chemistry used to attach a fluorescent probe to the azide group on this compound.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is a highly efficient reaction that requires a copper(I) catalyst.[4] While effective, the copper catalyst can be toxic to living cells, making this method more suitable for fixed-cell imaging.[4]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free version of the click reaction.[4] It uses a strained cyclooctyne (B158145) molecule that reacts directly with the azide without the need for a toxic catalyst.[5] This makes SPAAC the preferred method for live-cell imaging.[4][5]

Q4: Can I use this compound for live-cell imaging?

A4: Yes, this compound is suitable for live-cell imaging.[5] For live-cell applications, it is crucial to use a strain-promoted (copper-free) click chemistry reaction (SPAAC) to avoid copper-induced cytotoxicity.[4][5] You will also need to use a cell-permeable fluorescent probe with a compatible cyclooctyne group (e.g., DBCO, BCN).

Troubleshooting Guides

High Background Fluorescence

Q5: I am observing high, non-specific fluorescence in my negative control samples (cells not treated with this compound). What are the potential causes and how can I fix it?

A5: High background in negative controls can be caused by several factors. Here are some common causes and troubleshooting steps:

Potential CauseTroubleshooting StepExpected Outcome
Non-specific binding of the fluorescent probe 1. Decrease the concentration of the fluorescent alkyne probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[6]Reduced background fluorescence in negative controls.
Copper-mediated fluorescence (in CuAAC) 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate (B86663). 2. Perform a final wash with a copper chelator like EDTA.Quenching of non-specific fluorescence caused by copper.
Reagent Impurities 1. Use freshly prepared solutions of sodium ascorbate (B8700270) (for CuAAC). 2. Verify the purity of your azide and alkyne probes.A decrease in off-target labeling and a cleaner signal.
Autofluorescence of cells/tissue 1. Use a fluorophore that emits in the red or far-red spectrum to avoid the typical blue-green autofluorescence of cells. 2. For fixed cells, treat with a quenching agent like sodium borohydride (B1222165) or use a commercial autofluorescence quencher.[7]Reduced background signal originating from the biological sample itself.
Weak or No Signal

Q6: I am not seeing a fluorescent signal, or the signal is very weak. What could be wrong?

A6: A weak or absent signal can be due to issues with the metabolic labeling, the click reaction, or the imaging setup.

Potential CauseTroubleshooting StepExpected Outcome
Insufficient metabolic labeling 1. Increase the concentration of this compound. 2. Increase the incubation time with this compound to allow for more incorporation.[5]Stronger fluorescent signal in labeled cells.
Inefficient click reaction 1. For CuAAC, ensure the copper sulfate and sodium ascorbate solutions are fresh. The reaction is most efficient at a neutral to slightly basic pH (7-8). 2. For SPAAC, try a longer incubation time with the strained alkyne probe.[5] 3. Check the compatibility of your azide probe with the specific alkyne probe you are using.Improved efficiency of the click reaction, leading to a stronger signal.
Fluorophore issues 1. Use a bright, photostable fluorophore. 2. Use an anti-fade mounting medium for fixed-cell imaging to prevent photobleaching.[8]Enhanced and more stable fluorescent signal during imaging.
Imaging settings 1. Optimize microscope settings (e.g., laser power, exposure time, gain) to maximize signal detection while minimizing background.[8] 2. Ensure you are using the correct filter sets for your chosen fluorophore.Improved visualization of the fluorescent signal.

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of this compound in Fixed Cells (CuAAC)

This protocol provides a general guideline. Optimization of concentrations and incubation times may be necessary depending on the cell type and experimental goals.

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)[9]

  • Blocking solution (e.g., 3% BSA in PBS)[6]

  • Click reaction cocktail components:

    • Copper(II) sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate, freshly prepared)

    • Fluorescent alkyne probe

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 5-25 µM).

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 24-72 hours under normal cell culture conditions (37°C, 5% CO₂).

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[9]

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating the cells with 3% BSA in PBS for 30-60 minutes at room temperature.[6]

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. The final concentrations of the components may need to be optimized, but a typical starting point is:

      • 100-200 µM CuSO₄

      • 500-1000 µM THPTA

      • 1-2 mM Sodium Ascorbate

      • 1-10 µM Fluorescent alkyne probe

    • Aspirate the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells two more times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.

Quantitative Data Summary

Optimizing the signal-to-noise ratio (SNR) is critical for quantitative imaging. The following table summarizes key experimental parameters and their impact on the SNR.

ParameterEffect on SignalEffect on NoiseImpact on SNRRecommendation
This compound Concentration Increases with concentration (up to a saturation point)Minimal direct effectIncreasesTitrate to find the optimal concentration that maximizes signal without causing cellular stress.
Labeling Time Increases with timeMinimal direct effectIncreasesDetermine the optimal incubation time for your cell line.
Fluorescent Probe Concentration Increases with concentrationCan increase non-specific binding and backgroundMay decrease at high concentrationsUse the lowest concentration that provides a detectable signal.
Washing Steps Minimal effect on specific signalDecreases background from unbound probeIncreasesPerform thorough and repeated washing steps, especially after the click reaction.
Choice of Fluorophore Brighter fluorophores increase signalNo direct effectIncreasesSelect a bright and photostable fluorophore.
Imaging Parameters (Exposure, Gain) Increases signalIncreases background noiseNeeds optimizationUse the lowest settings that provide a clear image to minimize phototoxicity and background.[8]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis start Plate Cells labeling Incubate with This compound start->labeling fix Fixation labeling->fix perm Permeabilization fix->perm block Blocking perm->block click Click Reaction (Add Fluorescent Probe) block->click wash Washing click->wash mount Mounting wash->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for this compound imaging.

signaling_pathway cluster_cell Inside the Cell cluster_reaction Click Reaction GluCer_Azido This compound Metabolism Metabolic Incorporation GluCer_Azido->Metabolism Membrane_GluCer Membrane-bound Azido-GluCer Metabolism->Membrane_GluCer Clicked_Product Fluorescently Labeled GluCer Membrane_GluCer->Clicked_Product Click Chemistry Alkyne_Probe Fluorescent Alkyne Probe Alkyne_Probe->Clicked_Product

Caption: Metabolic labeling and click chemistry detection of this compound.

References

Technical Support Center: C6(6-Azido) GluCer Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of C6(6-Azido) Glucosylceramide (GluCer). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize artifacts and ensure high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during the mass spectrometry of C6(6-Azido) GluCer?

A1: The most prevalent artifacts include in-source fragments, adducts, and contaminants from sample preparation. In-source fragmentation can lead to the premature loss of the azido (B1232118) group or cleavage of the glycosidic bond, resulting in ions that can be misidentified as other cellular metabolites.[1][2] Adduct formation, such as the addition of sodium ([M+Na]+) or potassium ([M+K]+), is also common and can complicate spectral interpretation.[3]

Q2: How can I prevent the loss of the azido group during ionization?

A2: The azide (B81097) functional group can be labile under certain ionization conditions. To minimize its loss, it is advisable to use a "soft" ionization technique like electrospray ionization (ESI).[1] Optimizing the cone voltage (or orifice potential) is also critical; higher voltages can increase in-source fragmentation.[4] Starting with a low cone voltage and gradually increasing it can help find the optimal balance between signal intensity and fragmentation.

Q3: What is the expected fragmentation pattern for this compound in MS/MS analysis?

A3: In tandem mass spectrometry (MS/MS), the fragmentation of this compound is expected to yield characteristic ions. Key fragmentation events include the glycosidic bond cleavage, resulting in a fragment corresponding to the ceramide backbone and another for the azido-glucose headgroup. Further fragmentation of the ceramide can provide information about the fatty acid and sphingoid base composition.[5][6]

Q4: Can click chemistry reagents interfere with the analysis?

A4: Yes, residual click chemistry reagents, such as copper catalysts or phosphine/alkyne probes, can interfere with mass spectrometry analysis.[7][8] It is crucial to thoroughly purify the sample after any click reaction to remove these contaminants. Incomplete reactions can also lead to a heterogeneous sample, further complicating the analysis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity of Parent Ion 1. Inefficient ionization. 2. High degree of in-source fragmentation.[1][9] 3. Poor sample purity.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow). Add a small amount of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to improve ionization efficiency.[10] 2. Decrease the cone/orifice voltage to reduce in-source fragmentation.[4] 3. Ensure thorough sample cleanup to remove salts and detergents that can cause ion suppression.
Multiple Unidentified Peaks in the Spectrum 1. Presence of adducts (e.g., [M+Na]+, [M+K]+).[3] 2. Contaminants from solvents, vials, or sample preparation reagents.[11] 3. Sample degradation.1. Use high-purity solvents and additives. Scrutinize the mass difference between peaks to identify common adducts. 2. Run a blank analysis of your solvents and reagents to identify background contaminants. 3. Store samples appropriately and analyze them as promptly as possible after preparation.
Misidentification of In-Source Fragments as Endogenous Lipids In-source fragmentation can generate ions that mimic naturally occurring lipids, such as ceramide, leading to incorrect biological interpretations.[2]1. Perform chromatographic separation to distinguish between true metabolites and in-source fragments, as they will have different retention times.[1] 2. Analyze a synthetic standard of this compound under varying cone voltages to identify its specific fragmentation products. 3. Utilize high-resolution mass spectrometry to obtain accurate mass measurements, which can help differentiate between isobaric compounds.[12]
Variability Between Replicate Injections 1. Inconsistent sample preparation.[13] 2. Instability of the spray in the ESI source. 3. Carryover from previous injections.1. Follow a standardized and optimized sample preparation protocol.[14] 2. Check for blockages in the ESI needle and ensure a stable flow rate from the LC pump. 3. Implement a robust column washing step between sample injections.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Cultured Cells
  • Cell Lysis:

    • Wash cell pellets (e.g., 1x10^6 cells) with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., methanol (B129727) or a buffer from a commercial kit) to extract lipids.[14]

    • Sonicate the sample on ice to ensure complete lysis.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water ratio.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

  • Sample Reconstitution and Cleanup:

    • Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., methanol or isopropanol).

    • For samples that have undergone click chemistry, use a solid-phase extraction (SPE) cartridge to remove excess reagents and byproducts.

    • Filter the final sample through a 0.22 µm syringe filter before injection to remove any particulates.[11]

Protocol 2: Optimization of Mass Spectrometer Parameters
  • Infusion of a Standard:

    • Prepare a standard solution of this compound.

    • Directly infuse the standard into the mass spectrometer to optimize source parameters without chromatographic separation.

  • Source Parameter Tuning:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Capillary Voltage: Adjust to achieve a stable and robust signal.

    • Cone Voltage (Orifice Potential): Start with a low voltage (e.g., 20V) and gradually increase it. Observe the intensity of the parent ion and the emergence of fragment ions. Select a voltage that provides good signal for the parent ion with minimal fragmentation.[4]

    • Gas Flow (Nebulizer and Drying Gas): Optimize the gas flow rates and temperatures to ensure efficient desolvation.

  • MS/MS Parameter Optimization:

    • Select the protonated molecule [M+H]+ as the precursor ion.

    • Vary the collision energy to obtain a rich but interpretable fragmentation spectrum. The goal is to see characteristic fragments of the ceramide backbone and the sugar headgroup.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis Lysis Buffer extraction Lipid Extraction lysis->extraction Bligh-Dyer cleanup Sample Cleanup extraction->cleanup SPE/Filtration lc_separation LC Separation cleanup->lc_separation Injection ms_ionization ESI Ionization lc_separation->ms_ionization msms_fragmentation MS/MS Fragmentation ms_ionization->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis

Caption: Experimental workflow from sample preparation to data analysis.

troubleshooting_logic start Problem: Low Parent Ion Signal cause1 High In-Source Fragmentation? start->cause1 cause2 Inefficient Ionization? cause1->cause2 No solution1 Decrease Cone Voltage cause1->solution1 Yes cause3 Poor Sample Purity? cause2->cause3 No solution2 Optimize Source Parameters cause2->solution2 Yes solution3 Improve Sample Cleanup cause3->solution3 Yes

Caption: Troubleshooting logic for low parent ion signal.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments parent This compound [M+H]+ ceramide Ceramide Backbone [Cer+H]+ parent->ceramide Glycosidic Cleavage azido_glucose Azido-Glucose [C6H10N3O5]+ parent->azido_glucose Glycosidic Cleavage sphingoid Sphingoid Base ceramide->sphingoid Amide Cleavage fatty_acid Fatty Acid ceramide->fatty_acid Amide Cleavage

Caption: Predicted fragmentation pathway of this compound.

References

Validation & Comparative

Comparative Guide to Metabolic Labeling: C6(6-Azido) GluCer vs. C6(6-Azido) GalCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C6(6-Azido) Glucosylceramide (GluCer) and C6(6-Azido) Galactosylceramide (GalCer) for the metabolic labeling of glycosphingolipids (GSLs). We present a detailed analysis of their distinct metabolic pathways, experimental performance, and recommended applications, supported by experimental data and protocols to aid in the selection of the appropriate tool for your research needs.

Introduction to Glycosphingolipid Labeling

Glycosphingolipids are integral components of the cell membrane, playing crucial roles in cell signaling, recognition, and adhesion. The ability to visualize and track the synthesis and localization of GSLs is essential for understanding their function in health and disease. C6(6-Azido) GluCer and C6(6-Azido) GalCer are powerful tools for this purpose. These molecules are synthetic analogs of the natural GSL precursors, containing an azido (B1232118) group that allows for covalent ligation to reporter molecules via "click chemistry." This enables the specific detection of newly synthesized GSLs. The fundamental difference between these two probes lies in the stereochemistry of the sugar headgroup—glucose versus galactose—which directs them into distinct downstream metabolic pathways.

Metabolic Pathways and Specificity

The choice between this compound and C6(6-Azido) GalCer is primarily dictated by the specific GSL metabolic pathway of interest.

  • This compound is a substrate for glucosylceramide synthase (GCS), the enzyme that initiates the synthesis of the most common classes of GSLs, including gangliosides, globosides, and lacto-series GSLs. This makes it a broad-spectrum probe for studying GSL metabolism in a wide variety of cell types.

  • C6(6-Azido) GalCer is utilized by galactosylceramide synthase (GalCerS). Its downstream products, galactosylceramide and its sulfated form, sulfatide, are predominantly found in the myelin sheath of the nervous system and are also present in specialized tissues like the kidney and intestine.

The distinct metabolic fates of these two probes are illustrated in the pathway diagram below.

GSL_Metabolic_Pathways cluster_0 Shared Precursor cluster_1 Glucosylceramide Pathway cluster_2 Galactosylceramide Pathway Cer Ceramide GCS GCS Cer->GCS UDP-Glucose GalCerS GalCerS Cer->GalCerS UDP-Galactose GluCer C6(6-Azido) Glucosylceramide Lacto Lacto-series GSLs GCS->Lacto Globo Globo-series GSLs GCS->Globo Ganglio Gangliosides (GM3, GD3, etc.) GCS->Ganglio GalCer C6(6-Azido) Galactosylceramide Sulfatide Sulfatide GalCerS->Sulfatide

Caption: Metabolic fates of GluCer and GalCer analogs.

Comparative Performance Data

The selection of the appropriate labeling reagent depends on the specific cell type and the biological question being addressed. The following table summarizes the key performance characteristics of this compound and C6(6-Azido) GalCer based on experimental observations.

FeatureThis compoundC6(6-Azido) GalCer
Primary Metabolic Pathway Glucosylceramide-based GSLs (Gangliosides, Globosides)Galactosylceramide-based GSLs (Sulfatides)
Key Enzyme Glucosylceramide Synthase (GCS)Galactosylceramide Synthase (GalCerS)
Primary Cell Types Most cell types, including cancer cells, fibroblasts, and neurons.Oligodendrocytes, Schwann cells, kidney cells.
Labeling Specificity High for GCS pathway. Minimal crossover to GalCerS pathway observed.High for GalCerS pathway in cells expressing the enzyme.
Incorporation Efficiency Generally high in GCS-expressing cells.Dependent on GalCerS expression levels.
Common Applications Studying ganglioside metabolism in cancer and neurodegenerative diseases.Investigating myelination and the role of sulfatides.

Experimental Protocols

Below is a generalized protocol for the metabolic labeling of cultured cells with azido-ceramide analogs followed by fluorescent detection via click chemistry.

Materials:

  • This compound or C6(6-Azido) GalCer

  • BSA (Bovine Serum Albumin)

  • Ethanol

  • Complete cell culture medium

  • Click chemistry detection reagent (e.g., Alexa Fluor 488 DIBO Alkyne)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Hoechst stain (for nuclear counterstaining)

  • Mounting medium

Protocol:

  • Preparation of Labeling Medium:

    • Prepare a 1 mM stock solution of this compound or C6(6-Azido) GalCer in ethanol.

    • Prepare a 5% (w/v) fatty acid-free BSA solution in PBS.

    • Complex the azido-ceramide with BSA by adding the stock solution to the BSA solution at a 1:1 molar ratio and incubating at 37°C for 30 minutes.

    • Dilute the complexed azido-ceramide in complete cell culture medium to a final working concentration (typically 1-5 µM).

  • Metabolic Labeling:

    • Plate cells on coverslips in a multi-well plate and allow them to adhere.

    • Remove the existing medium and replace it with the prepared labeling medium.

    • Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a CO2 incubator.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions (e.g., dilute Alexa Fluor 488 DIBO Alkyne in PBS).

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Stain the cell nuclei with Hoechst stain for 5 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled GSLs using a fluorescence microscope with the appropriate filter sets.

The following diagram illustrates the general workflow for a metabolic labeling experiment.

Experimental_Workflow Start Start: Plate Cells Label 1. Metabolic Labeling (Incubate with Azido-Ceramide) Start->Label FixPerm 2. Fixation and Permeabilization Label->FixPerm Click 3. Click Chemistry (Add Fluorescent Alkyne) FixPerm->Click Wash 4. Washing and Counterstaining Click->Wash Image 5. Fluorescence Microscopy Wash->Image End End: Data Analysis Image->End

Caption: General workflow for metabolic labeling and detection.

Conclusion and Recommendations

The choice between this compound and C6(6-Azido) GalCer is contingent upon the specific research question and the cellular system under investigation.

  • This compound is the probe of choice for studying the biosynthesis of the major classes of GSLs, including gangliosides, in a wide range of cell types. Its broad applicability makes it a versatile tool for investigating the roles of GSLs in cancer biology, immunology, and neuroscience.

  • C6(6-Azido) GalCer is a more specialized probe, ideal for investigating the metabolism of galactosylceramide and sulfatides. It is particularly valuable for studies focused on myelination, demyelinating diseases, and the specific functions of these lipids in the nervous system and other specialized tissues.

For a comprehensive understanding of GSL metabolism in a given cell type, parallel experiments using both probes can provide valuable insights into the relative activities of the GCS and GalCerS pathways. Careful consideration of the cellular context and the specific metabolic pathways of interest will ensure the selection of the most appropriate tool for your research.

Navigating the Glycolipid Landscape: A Guide to Alternatives for C6(6-Azido) GluCer in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of glycolipids, the choice of chemical probes is paramount. C6(6-Azido) Glucosylceramide (GluCer) has been a valuable tool for metabolic labeling and studying glycolipid dynamics. However, a growing arsenal (B13267) of alternative probes offers distinct advantages in various experimental contexts. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your glycolipid studies.

This guide will delve into the performance of several key alternatives to C6(6-Azido) GluCer, including alkyne-modified GluCer analogs, fluorescently-labeled GluCer, and photoactivatable glycolipid probes. We will explore their mechanisms of action, applications, and the potential perturbations they may introduce to cellular systems.

At a Glance: Comparing Glycolipid Probes

The ideal chemical probe for glycolipid studies should closely mimic its natural counterpart, be efficiently incorporated into metabolic pathways, and allow for sensitive and specific detection with minimal disruption to cellular processes. The following table summarizes the key characteristics of this compound and its alternatives to provide a clear comparison of their suitability for different research applications.

Probe TypeModificationDetection MethodKey AdvantagesPotential Limitations
This compound Azide (B81097) group on the N-acyl chainCopper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry)Bioorthogonal reactivity; enables covalent ligation to a variety of reporter molecules.Potential for cytotoxicity from copper catalyst (in CuAAC); azide group is slightly bulkier than alkyne.
Alkyne-modified GluCer Terminal alkyne on the N-acyl chainCopper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry)Smaller, less perturbing tag than azide[1]; alkyne-modified lipids can closely mimic their endogenous counterparts[1].Potential for cytotoxicity from copper catalyst (in CuAAC).
C6-NBD-Glucosylceramide Nitrobenzoxadiazole (NBD) fluorophore on the N-acyl chainFluorescence Microscopy/SpectroscopyDirect visualization in live cells without the need for secondary labeling; well-established probe.The bulky NBD fluorophore can alter lipid metabolism and trafficking[1]; potential for phototoxicity.
Photoactivatable Glycolipid Probes Photoreactive group (e.g., diazirine) and a reporter handle (e.g., alkyne)UV-induced crosslinking followed by click chemistryEnables the identification of direct protein-glycolipid interactions in their native cellular environment.Requires UV irradiation which can be damaging to cells; synthesis of probes can be complex.

In-Depth Analysis of Alternatives

Alkyne-Modified Glucosylceramide: The Minimalist Approach

Alkyne-modified sphingolipids are considered one of the most minimally perturbing classes of chemical reporters for metabolic labeling studies. The small size of the terminal alkyne group is less likely to interfere with enzymatic recognition and subsequent metabolic processing compared to the slightly larger azide group or bulky fluorophores.

Performance and Experimental Data: Studies comparing azide- and alkyne-modified monosaccharides for metabolic glycoengineering have shown that the choice of the bioorthogonal tag can significantly impact metabolic incorporation efficiency, with the optimal tag often being cell-line dependent[2][3]. While direct quantitative comparisons for glucosylceramide are limited, the general consensus in the field is that alkyne tags are less likely to alter the biochemical properties of the lipid. For instance, alkyne-modified sphingomyelin (B164518) has been shown to be a good substrate for sphingomyelinase[1].

C6-NBD-Glucosylceramide: The Visual Workhorse

For decades, fluorescently labeled lipids like C6-NBD-Glucosylceramide have been instrumental in visualizing glycolipid trafficking and localization in living cells. The NBD fluorophore allows for direct and real-time imaging using fluorescence microscopy.

Performance and Experimental Data: C6-NBD-GluCer has been extensively used to study the transport of glucosylceramide from the Golgi apparatus to the plasma membrane. However, it is important to note that the metabolism of short-chain fluorescent sphingolipid analogs can differ from their long-chain natural counterparts. For example, while C6-NBD-sphingomyelin is extensively degraded at the plasma membrane, C6-NBD-glucosylceramide shows neither significant hydrolysis nor synthesis at this location[4]. This highlights that while useful for tracking, the metabolic fate of such probes may not fully recapitulate that of endogenous glycolipids.

Photoactivatable Glycolipid Probes: Unveiling Interactions

To identify the binding partners of glycolipids, photoactivatable probes are unparalleled. These probes typically contain a photoreactive group, such as a diazirine, that upon UV activation, forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins. They also possess a reporter handle, like an alkyne, for subsequent enrichment and identification via click chemistry and mass spectrometry.

Experimental Corner: Protocols and Methodologies

General Experimental Workflow for Metabolic Labeling with Click Chemistry

This workflow is applicable to both azide- and alkyne-modified glucosylceramide probes.

G cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis A Seed cells and allow to adhere B Incubate with serum-free media A->B C Add clickable GluCer analog (e.g., C6-alkyne-GluCer) to media B->C D Incubate for a defined period (e.g., 4-24 hours) C->D E Wash, fix, and permeabilize cells D->E F Perform Click Reaction with azide/alkyne-reporter (e.g., fluorescent azide) E->F G Wash to remove excess reporter F->G H Fluorescence Microscopy G->H I Lipid Extraction and Mass Spectrometry G->I G Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GluCer Glucosylceramide (GluCer) Complex_GSLs Complex Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) GluCer->Complex_GSLs Further Glycosylation Signaling Cellular Signaling (e.g., Proliferation, Apoptosis) GluCer->Signaling Modulation of GCS->GluCer

References

A Researcher's Guide to Validating C6(6-Azido) GluCer Incorporation in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methods to validate the cellular incorporation of C6(6-Azido) Glucosylceramide (GluCer), a critical tool for researchers studying glycosphingolipid metabolism and trafficking. We present supporting experimental data, detailed protocols, and a comparison with alternative labeling strategies to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Introduction: Metabolic Labeling with C6(6-Azido) GluCer

This compound is a synthetically modified version of glucosylceramide, a central molecule in synthesizing hundreds of different glycosphingolipids (GSLs).[1] This analog contains a short C6 acyl chain and is functionalized with a terminal azide (B81097) (N₃) group.[1][2] The azide group is a small, bioorthogonal chemical handle. This means it is chemically inert within the complex cellular environment but can be specifically and efficiently linked to a complementary probe molecule, typically one containing an alkyne group.[3][4]

This process, known as metabolic oligosaccharide engineering, involves two key steps:

  • Incorporation: Cells are incubated with this compound, which is taken up and utilized by the cell's own biosynthetic machinery as a substrate for downstream GSL synthesis.

  • Detection: The incorporated azide-labeled GSLs are then covalently tagged with a probe (e.g., a fluorescent dye or biotin) via a highly selective bioorthogonal "click chemistry" reaction.[5] This allows for the direct visualization and analysis of the newly synthesized GSLs.

Comparison of Validation Methodologies

The successful incorporation of this compound can be validated using several standard laboratory techniques. The choice of method depends on the specific experimental question, whether it requires qualitative spatial information, quantitative population data, or molecular weight confirmation.

Validation Method Type of Data Key Advantages Limitations Typical Application
Fluorescence Microscopy Qualitative / Semi-QuantitativeProvides spatial and subcellular localization of labeled lipids.Lower throughput; quantification can be complex.Visualizing GSL trafficking to specific organelles like the Golgi or lysosomes.
Flow Cytometry QuantitativeHigh-throughput analysis of labeling efficiency across a large cell population. Provides statistical data on a per-cell basis.No spatial or subcellular information.Measuring the overall efficiency of GSL synthesis in response to a drug treatment.
Western Blot / SDS-PAGE Qualitative / Semi-QuantitativeCan detect specific glycolipids or glycoproteins if the azide is transferred. Confirms covalent labeling.Indirect detection; requires cell lysis; may not resolve individual lipid species well.Confirming that the azide handle has been incorporated into macromolecules within cell lysates.

Comparison with Alternative Labeling Strategies

While this compound is a powerful tool, other methods exist for tracking lipid and glycan metabolism.

Labeling Strategy Mechanism Pros Cons
This compound Metabolic precursor labeling with a bioorthogonal azide handle.Specific for GSL pathways originating from GluCer; small tag minimizes perturbation.Relies on efficient cellular uptake and metabolism; potential for azide group to slightly alter enzyme acceptance.[6]
Other Azido-Sugars (e.g., Ac₄ManNAz, Ac₄GalNAz) Metabolic labeling of sialic acids or O-linked glycoproteins, respectively.[7][8]Targets different glycan classes for broader or comparative studies.Does not directly report on GSL synthesis originating from ceramide.
Radioactive Labeling (e.g., [¹⁴C]Serine) Incorporation of a radioactive isotope into the sphingoid base backbone.[9]Highly sensitive; considered a gold standard for metabolic flux.Requires specialized handling and equipment; provides no spatial information; low throughput.
Fluorescently-Tagged Lipids (e.g., BODIPY-Ceramide) Direct addition of a lipid conjugated to a large fluorophore.Simple, direct visualization without a secondary labeling step.The bulky fluorescent tag can significantly alter the lipid's metabolism, trafficking, and localization.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in using and validating this compound.

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_2 Step 3: Validation A Add this compound to Cell Culture Media B Cellular Uptake A->B C Metabolism into Azide-Labeled GSLs B->C D Wash Cells to Remove Unused Probe C->D E Add Alkyne-Probe (e.g., Alkyne-Fluorophore) D->E F Covalent Labeling of Azide-GSLs E->F G Fluorescence Microscopy F->G H Flow Cytometry F->H I Cell Lysis & Western Blot F->I

Caption: Experimental workflow for labeling and validating this compound incorporation.

G Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS GluCer This compound GluCer->GCS LacCer Lactosylceramide GCS->LacCer Incorporated Azide-GSL GM3 GM3 LacCer->GM3 Gb3 Gb3 LacCer->Gb3 Complex Complex GSLs GM3->Complex Gb3->Complex

Caption: Simplified pathway showing this compound entering GSL synthesis.

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Adherent or suspension cells in appropriate culture medium.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Vehicle control (DMSO).

  • Procedure:

    • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and grow to approximately 70-80% confluency.

    • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound. A typical starting concentration is 5-25 µM. Prepare a vehicle control medium with an equivalent amount of DMSO.

    • Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium or vehicle control medium.

    • Incubation: Incubate the cells for a period sufficient for metabolic incorporation. This can range from 4 to 48 hours, depending on the cell type and metabolic rate. A time-course experiment is recommended for optimization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection

This protocol is for fixed cells. For live-cell imaging, a copper-free click reaction (SPAAC) is required to avoid copper-induced cytotoxicity.[5][10]

  • Materials:

    • Metabolically labeled cells.

    • PBS (Phosphate-Buffered Saline).

    • Fixative: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

    • Click Reaction Cocktail (prepare fresh):

      • Fluorescent Alkyne Probe (e.g., Alexa Fluor 488 DIBO Alkyne): 2-10 µM

      • Copper (II) Sulfate (CuSO₄): 100 µM

      • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 1 mM

    • Nuclear Stain (e.g., DAPI).

  • Procedure:

    • Wash: After metabolic labeling, gently wash the cells twice with ice-cold PBS to remove unincorporated this compound.

    • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash: Wash twice with PBS.

    • Permeabilization: (Optional, for intracellular targets) Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash: Wash twice with PBS.

    • Click Reaction: Add the freshly prepared Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash: Wash the cells three times with PBS to remove unreacted reagents.

    • Staining/Mounting: If desired, counterstain with a nuclear stain like DAPI. Mount coverslips using an appropriate mounting medium.

    • Analysis: Proceed with analysis via fluorescence microscopy or flow cytometry. For flow cytometry, cells should be harvested and resuspended in FACS buffer after the final wash step.

References

A Comparative Guide to C6(6-Azido) GluCer: Specificity and Off-Target Considerations in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in sphingolipid biology and drug development, the choice of molecular probes is critical for accurately dissecting complex metabolic pathways. C6(6-Azido) Glucosylceramide (GluCer) has emerged as a valuable tool for tracking the fate of this key glycosphingolipid through the powerful lens of click chemistry. This guide provides a comprehensive comparison of C6(6-Azido) GluCer with alternative probes, focusing on specificity, potential off-target effects, and the experimental data that underpins these considerations.

This guide is intended for researchers, scientists, and drug development professionals seeking to employ sphingolipid analogs in their studies. Here, we present a detailed analysis of this compound, offering a critical perspective on its application alongside other commonly used tools.

Probing Glucosylceramide Metabolism: A Comparative Overview

The study of glucosylceramide (GluCer) trafficking and metabolism is fundamental to understanding various physiological processes and diseases, including lysosomal storage disorders and cancer. The introduction of molecular probes that mimic natural sphingolipids has revolutionized our ability to visualize and quantify these dynamic events within cells.

Traditionally, fluorescently-labeled sphingolipids, such as those conjugated with nitrobenzoxadiazole (NBD) or boron-dipyrromethene (BODIPY), have been the workhorses in the field. However, the advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a new generation of probes with distinct advantages. This compound, a short-chain analog of GluCer featuring a terminal azide (B81097) group, is a prime example of such a tool.

The core principle behind this compound lies in its two-step detection process. The small azide moiety is generally considered to be less perturbing to the molecule's biological activity and trafficking compared to bulky fluorophores. Following its metabolic incorporation, the azide group can be specifically and efficiently ligated to a variety of reporter molecules, such as fluorophores or biotin, that bear a complementary alkyne group. This modularity allows for a wide range of downstream applications, from fluorescence microscopy to mass spectrometry-based proteomics.

Specificity and Metabolism: How Faithfully Does this compound Mimic its Endogenous Counterpart?

A key concern for any molecular probe is its metabolic fidelity. While the short C6 acyl chain of this compound enhances its water solubility and cell permeability, it also represents a significant deviation from the typically long-chain fatty acids found in natural ceramides. This structural difference can influence its metabolism and subcellular distribution.

Studies utilizing azide-tagged sphingolipids have shown that they can be successfully incorporated into sphingolipid metabolic pathways. For instance, ω-azidosphinganine, a precursor for more complex sphingolipids, has been shown to mimic its natural counterpart and is metabolized to dihydroceramide (B1258172) and ceramide.[1] This suggests that the enzymatic machinery of the cell can recognize and process these modified lipids.

However, it is important to note that the transport kinetics of azide-modified lipids may differ from their alkyne-modified or natural counterparts.[2] This could potentially lead to altered localization or rates of metabolic conversion. Therefore, careful validation and comparison with other methods are crucial.

Table 1: Comparison of Probes for Glucosylceramide Research

FeatureThis compoundC6-NBD-GluCerEndogenous GluCer (13C or 15N labeled)
Detection Method Click Chemistry (e.g., with fluorescent alkyne)Direct FluorescenceMass Spectrometry
Potential for Steric Hindrance Low (small azide group)High (bulky NBD group)None
Metabolic Perturbation Possible due to short acyl chain and azide groupPossible due to short acyl chain and bulky fluorophoreMinimal to none
Versatility High (can be ligated to various reporters)Moderate (limited to the properties of NBD)High (quantitative analysis of all metabolites)
Live-Cell Imaging Possible with strain-promoted click chemistryYesNot directly applicable for imaging
Quantitative Analysis Semi-quantitative (fluorescence); Quantitative (mass spectrometry with labeled alkyne)Semi-quantitative (fluorescence intensity)Highly quantitative

Off-Target Effects and Other Considerations

Beyond metabolic fidelity, researchers must be aware of potential off-target effects associated with the use of this compound and the accompanying click chemistry reagents.

  • Toxicity of Copper Catalyst: The standard copper(I)-catalyzed click reaction (CuAAC) can be toxic to living cells. However, the development of copper-chelating ligands and advancements in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, have largely mitigated this issue for live-cell applications.[2]

  • Influence of the Reporter Molecule: The choice of the alkyne-containing reporter molecule can influence the final localization and properties of the labeled sphingolipid. A bulky fluorophore, even when attached post-fixation, could potentially introduce artifacts.

  • Short-Chain Artifacts: The use of a C6 acyl chain, while improving bioavailability, may not fully recapitulate the behavior of long-chain natural GluCer, which can partition differently into membrane microdomains.

Alternative Approaches: A Broader Perspective

To obtain a more complete picture of GluCer metabolism, it is often beneficial to employ a multi-pronged approach that includes:

  • Fluorescent Analogs (e.g., C6-NBD-GluCer): These probes are valuable for live-cell imaging due to their intrinsic fluorescence. However, the bulky NBD group can alter the lipid's trafficking and metabolism. For example, one study showed that while C6-NBD-sphingomyelin is extensively degraded in the plasma membrane, C6-NBD-glucosylceramide is not, highlighting differential metabolism of these analogs.[3]

  • Stable Isotope Labeling: Using precursors labeled with stable isotopes (e.g., 13C or 15N) allows for the tracing of metabolic pathways with minimal perturbation. Subsequent analysis by mass spectrometry provides highly quantitative data on the entire sphingolipidome.

  • Genetic and Pharmacological Inhibition: The use of specific inhibitors of enzymes in the sphingolipid pathway can help to dissect the roles of different metabolic routes. However, it is crucial to be aware of potential off-target effects of these inhibitors.

Experimental Protocols

To facilitate the use of this compound, we provide a general workflow and a detailed protocol for cell labeling and subsequent click chemistry.

ExperimentalWorkflow cluster_cell_culture Cell Culture and Labeling cluster_fixation_permeabilization Sample Preparation cluster_click_reaction Click Chemistry cluster_analysis Analysis A Seed cells B Incubate with this compound A->B C Wash cells B->C D Fix cells (e.g., with PFA) C->D E Permeabilize cells (optional) D->E G Incubate cells with cocktail E->G F Prepare click reaction cocktail (alkyne-fluorophore, copper sulfate (B86663), reductant, ligand) F->G H Wash cells G->H I Image by fluorescence microscopy H->I J or Lyse cells for lipid extraction and mass spectrometry H->J

Figure 1. General experimental workflow for using this compound.
Detailed Protocol: Labeling of Mammalian Cells with this compound and Copper-Catalyzed Click Chemistry

Materials:

  • This compound

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or saponin (B1150181) for permeabilization (optional)

  • Alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free, or a terminal alkyne-fluorophore for CuAAC)

  • Copper (II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Bovine serum albumin (BSA), fatty acid-free

Procedure:

  • Cell Seeding: Seed mammalian cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Preparation of this compound-BSA Complex:

    • Dissolve this compound in ethanol (B145695) or DMSO to make a stock solution.

    • Prepare a solution of fatty acid-free BSA in PBS.

    • Add the this compound stock solution to the BSA solution while vortexing to form a complex. This improves the solubility and delivery of the lipid to the cells.

  • Cell Labeling:

    • Remove the culture medium from the cells and replace it with fresh medium containing the this compound-BSA complex at a final concentration of 1-5 µM.

    • Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing and Fixation:

    • Wash the cells three times with cold PBS to remove excess probe.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 or 0.05% saponin in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Copper-Catalyzed Click Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. In a typical reaction, combine the following in PBS:

      • Alkyne-fluorophore (1-10 µM)

      • THPTA (100 µM)

      • Copper (II) sulfate (50 µM)

      • Sodium ascorbate (500 µM, added last to initiate the reaction)

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips with a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

SignalingPathway cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane cluster_probe Cer Ceramide GluCer Glucosylceramide Cer->GluCer GCS SM Sphingomyelin Cer->SM SMS ComplexGSL Complex Glycosphingolipids GluCer->ComplexGSL AzidoGluCer This compound AzidoMetabolites Azido-Metabolites AzidoGluCer->AzidoMetabolites Cellular Metabolism I Fluorescently Labeled Metabolites AzidoMetabolites->I Click Reaction + Alkyne-Fluorophore

Figure 2. Simplified sphingolipid metabolic pathway and the principle of using this compound.

Conclusion

This compound is a powerful and versatile tool for investigating the metabolism and trafficking of glucosylceramide. Its small, bioorthogonal azide tag offers a significant advantage over traditional fluorescent probes by minimizing steric hindrance. However, researchers should be mindful of the potential for altered metabolism due to its short acyl chain and the necessity of careful controls for the click chemistry reaction. For a comprehensive understanding, integrating data from this compound with results from other techniques, such as mass spectrometry-based lipidomics using stable isotope-labeled precursors and studies with fluorescent analogs, is highly recommended. By carefully considering the strengths and limitations of each approach, scientists can more accurately unravel the complex and vital roles of sphingolipids in health and disease.

References

Unveiling the Cellular Fate of Glucosylceramide: A Comparative Guide to C6(6-Azido) GluCer Cross-Reactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, understanding the metabolic journey of sphingolipids is paramount. C6(6-Azido) GluCer, a metabolic labeling probe, has emerged as a powerful tool for tracing the path of glucosylceramide (GluCer) within the cell. This guide provides a comparative analysis of its cross-reactivity—or metabolic conversion—in various cell lines, offering insights into its utility and performance against alternative probes. By employing click chemistry, this azido-functionalized analog allows for the visualization and identification of downstream metabolites and interacting partners, shedding light on the complex sphingolipid metabolic network.

Performance Comparison of Glucosylceramide Probes

The choice of a molecular probe is critical for accurately tracking the dynamics of lipid metabolism. This compound, in conjunction with click chemistry, offers a versatile platform for studying GluCer trafficking and metabolism. However, its performance and metabolic fate can vary depending on the cell type. Below is a comparison with a commonly used alternative, C6-NBD-GlcCer, a fluorescently tagged analog.

ProbeDetection MethodAdvantagesDisadvantagesCommon Cell Lines Studied
This compound Click Chemistry (CuAAC or SPAAC) with alkyne-fluorophores or biotin- Small modification minimizes steric hindrance.[1] - Bio-orthogonal reactivity prevents non-specific labeling.[2] - Versatile for fluorescence microscopy, pull-down assays, and mass spectrometry.[3][4]- Requires a two-step labeling process. - Copper catalyst in CuAAC can be toxic to living cells, though copper-free SPAAC is an alternative.[3]Jurkat cells, Human skin fibroblasts, Acute Myeloid Leukemia (AML) cell lines[5][6][7]
C6-NBD-GlcCer Direct Fluorescence Microscopy- Single-step visualization. - Well-established probe for studying lipid transport.[8]- Bulky fluorophore may alter lipid behavior and metabolism.[9] - Potential for extensive degradation in the plasma membrane.[9][10] - Limited to fluorescence-based applications.Human skin fibroblasts, HT29 cells, various cancer cell lines[9][11]

Quantitative Analysis of Metabolic Conversion

Cell Line TypeKey Metabolic EnzymesExpected this compound MetabolismPotential for "Cross-Reactivity" (Metabolic Conversion)
Human Skin Fibroblasts Lactosylceramide (B164483) synthase, various glycosyltransferasesTransported to the Golgi apparatus for conversion into lactosylceramide and subsequently into more complex gangliosides.[6][11]High
Acute Myeloid Leukemia (AML) Cell Lines Varied expression of glycosyltransferases depending on the subtypeGSL profiles can differ significantly between AML subtypes, suggesting varied metabolism of the probe.[7]Variable, dependent on AML subtype
Jurkat (T-lymphocyte) Cells Enzymes for ganglioside synthesisIncorporation into the plasma membrane and subsequent metabolism into complex gangliosides.[5]High
HT29 (Colon Adenocarcinoma) Cells High levels of neutral sphingomyelinase activity at the plasma membrane[9]While not a direct conversion of the headgroup, the lipid backbone can be subject to degradation, affecting downstream metabolic analysis.Moderate to High (primarily backbone degradation)

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound

This protocol outlines the general steps for labeling cells with this compound to study its metabolism and localization.

  • Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips for microscopy, plates for lysate preparation) and grow to the desired confluency. The specific cell lines and culture conditions should be optimized for the experiment. For example, AML cell lines are typically grown in suspension in IMDM supplemented with fetal calf serum and specific growth factors.[7]

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Cell Labeling: Incubate the cells with this compound at a final concentration typically ranging from 1-10 µM in serum-free or complete medium for a specified period (e.g., 1-4 hours). The optimal concentration and incubation time should be determined empirically for each cell line.

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

Protocol 2: Click Chemistry Reaction for Visualization (CuAAC)

This protocol describes the copper-catalyzed click reaction to attach a fluorescent reporter to the azide-functionalized lipid for visualization. This procedure is suitable for fixed cells.

  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes.[12]

  • Washing: Wash the cells twice with 3% BSA in PBS.[12]

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix an alkyne-fluorophore, copper(II) sulfate (B86663) (CuSO4), and a reducing agent like sodium ascorbate (B8700270) in a buffer. A copper ligand such as TBTA can be included to improve reaction efficiency and protect the fluorophore.[2][13]

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope with the appropriate filter sets.

Visualizing the Workflow and Pathways

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Labeling and Visualization A Cell Culture B Incubate with This compound A->B C Wash to Remove Excess Probe B->C D Fix and Permeabilize C->D E Click Reaction with Alkyne-Fluorophore D->E F Wash and Mount E->F G Fluorescence Microscopy F->G

Caption: A streamlined workflow for labeling cells with this compound and subsequent visualization using click chemistry.

G cluster_pathway Simplified Metabolic Pathway of Glucosylceramide Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS GlcCer C6(6-Azido) Glucosylceramide (Probe) LCS Lactosylceramide Synthase GlcCer->LCS LacCer Lactosylceramide Glycosyltransferases Various Glycosyltransferases LacCer->Glycosyltransferases ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides) GCS->GlcCer LCS->LacCer Glycosyltransferases->ComplexGSLs

Caption: Metabolic conversion pathway of Glucosylceramide into more complex glycosphingolipids within the cell.

References

Control Experiments for C6(6-Azido) GluCer Metabolic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling with bioorthogonal reporters has become an indispensable tool for studying the dynamics of biomolecules in living systems. C6(6-Azido) GluCer, an azide-modified analog of glucosylceramide, allows for the visualization and analysis of glycosphingolipid metabolism through a two-step process: metabolic incorporation followed by "click chemistry" ligation to a reporter probe.[1] Robust experimental design, including appropriate controls, is critical for the accurate interpretation of results. This guide provides a comparative overview of essential control experiments for this compound metabolic labeling, supported by experimental data and detailed protocols.

I. Understanding the this compound Metabolic Labeling Workflow

The core principle of this technique involves introducing this compound to cultured cells, where it is metabolized and incorporated into downstream glycosphingolipids. The introduced azide (B81097) group serves as a bioorthogonal handle for covalent modification with an alkyne-bearing probe (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

II. Essential Control Experiments for Robust Data Interpretation

To ensure the specificity and validity of this compound metabolic labeling, a series of control experiments are paramount. These controls are designed to address potential artifacts such as non-specific probe uptake, off-target reactivity, and cellular toxicity.

Negative Controls

Negative controls are crucial for establishing the baseline signal and ensuring that the observed fluorescence or enrichment is a direct result of specific metabolic incorporation and subsequent click chemistry.

Control Purpose Expected Outcome
No Azide Label To account for non-specific binding of the alkyne probe to cellular components.No or minimal signal should be detected.
Unlabeled Ceramide/Glucose Competition To demonstrate that the labeling is dependent on the enzymatic processing of the ceramide or glucose moiety.A significant reduction in signal intensity should be observed.
Glucosylceramide Synthase (GCS) Inhibition To confirm that the labeling is dependent on the de novo synthesis of glucosylceramide.A significant reduction in signal intensity should be observed.
No Click Chemistry Reagents To ensure that the azide-labeled lipid itself is not inherently fluorescent or does not non-specifically bind the detection antibody (if applicable).No signal should be detected.
Positive Controls

Positive controls are necessary to validate the efficiency of the click chemistry reaction and the functionality of the detection reagents.

Control Purpose Expected Outcome
Exogenous Azide-Labeled Molecule To confirm that the click chemistry reaction is working efficiently within the cellular environment.A strong signal should be detected.
In Vitro Click Reaction To verify the reactivity of the alkyne probe and the click chemistry reagents outside of the complex cellular milieu.A strong signal should be observed.

III. Comparative Analysis of Labeling Alternatives

While this compound is a powerful tool, other methods exist for studying sphingolipid metabolism. The choice of labeling strategy depends on the specific experimental goals and the biological system under investigation.

Labeling Agent Principle Advantages Disadvantages
This compound Metabolic labeling with a bioorthogonal handle for click chemistry.High specificity, enables live-cell imaging and proteomic analysis.Potential for altered metabolism compared to the native molecule; cytotoxicity at high concentrations.
Radioactive Precursors (e.g., [³H]serine, [¹⁴C]galactose) Metabolic incorporation of a radiolabel.Traces the entire metabolic pathway from the precursor; highly sensitive.Requires specialized handling and disposal of radioactive materials; does not permit live-cell imaging.
Fluorescently-Labeled Ceramides Direct incorporation of a ceramide analog conjugated to a fluorophore.Simple, one-step labeling process.The bulky fluorophore can alter the lipid's trafficking and metabolism; potential for non-specific membrane staining.
Other Azido-Sugars (e.g., GalNAz, GlcNAz) Metabolic labeling of a broader range of glycoconjugates.Can provide a more global view of glycosylation.Not specific for the glucosylceramide pathway; may have different incorporation efficiencies.[2]

IV. Experimental Protocols

A. Protocol for this compound Metabolic Labeling
  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.

  • Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time may need to be determined empirically.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated this compound.

B. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for fixed-cell imaging. For live-cell imaging, copper-free click chemistry (SPAAC) is recommended to avoid cytotoxicity.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (for intracellular targets): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

    • Alkyne-fluorophore (e.g., 1-10 µM final concentration)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 µM final concentration)

    • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 µM final concentration)

    • Sodium ascorbate (B8700270) (e.g., 1 mM final concentration, freshly prepared)

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Imaging: (Optional) Counterstain the cells with a nuclear stain (e.g., DAPI). Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

V. Data Presentation and Visualization

Quantitative Data Summary

The following table provides a hypothetical comparison of labeling efficiencies and cytotoxicities. Actual values will vary depending on the cell type, labeling conditions, and specific probes used.

Labeling Agent Cell Line Labeling Concentration Labeling Time Relative Fluorescence Intensity (%) Cell Viability (%)
This compound HeLa5 µM18 h100 ± 895 ± 5
[³H]serine HeLa1 µCi/mL18 hN/A (Radioactivity)98 ± 3
BODIPY-Ceramide HeLa1 µM1 h75 ± 1292 ± 6
Ac4GalNAz HeLa25 µM18 h150 ± 1596 ± 4

Data are represented as mean ± standard deviation.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the glucosylceramide metabolic pathway and the experimental workflow for this compound labeling.

Glucosylceramide_Metabolism Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide LCS Complex_GSLs Complex_GSLs Lactosylceramide->Complex_GSLs Various Glycosyltransferases Experimental_Workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry & Imaging a Seed Cells b Incubate with This compound a->b c Wash b->c d Fix & Permeabilize c->d e Click Reaction with Alkyne-Fluorophore d->e f Wash e->f g Image f->g

References

A Comparative Guide to Glucosylceramide Labeling: C6(6-Azido) GluCer vs. Fluorescent Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of glucosylceramide (GluCer) trafficking and metabolism is critical for understanding numerous cellular processes and their roles in diseases such as Gaucher disease and cancer. Fluorescent labeling is a powerful tool for visualizing and quantifying these dynamic events. This guide provides an objective comparison of two major approaches for labeling GluCer: metabolic labeling with C6(6-Azido) GluCer followed by click chemistry, and direct labeling with fluorescent GluCer analogs like C6-NBD-GluCer and C6-BODIPY-GluCer.

Executive Summary

Metabolic labeling with this compound offers the significant advantage of using a small, bioorthogonal azide (B81097) group that is less likely to interfere with the natural trafficking and metabolism of the lipid. This two-step approach, involving metabolic incorporation and subsequent "clicking" with a fluorescent probe, provides flexibility in the choice of fluorophore. In contrast, direct labeling with fluorescent analogs like NBD-GluCer and BODIPY-GluCer is a simpler, one-step process. However, the presence of a bulky fluorophore on the lipid analog can potentially alter its biological behavior. The choice of labeling strategy depends on the specific experimental requirements, with this compound being preferable for studies where minimal perturbation of the natural system is paramount.

Quantitative Comparison of Labeling Probes

PropertyC6-NBD-GluCerC6-BODIPY-GluCerThis compound + Alkyne-Fluorophore (e.g., Alexa Fluor 488)
Excitation Max (nm) ~466[1][2]~505~495
Emission Max (nm) ~536[1][2]~511~519
Quantum Yield (Φ) ~0.32 (in membranes)[3]~0.9 (in membranes)[3][4]~0.92[5]
Photostability Moderate[3][6]High[3][6]High
Environmental Sensitivity High (fluorescence is sensitive to polarity)[3]Low (relatively insensitive to solvent polarity and pH)[3]Low (pH-insensitive from 4-10)[7]
Molecular Perturbation Moderate (bulky fluorophore)Moderate (bulky fluorophore)Low (small azide group during metabolic incorporation)
Labeling Procedure One-step (direct labeling)One-step (direct labeling)Two-step (metabolic labeling + click chemistry)

Experimental Protocols

Protocol 1: Metabolic Labeling with this compound and Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol describes the metabolic incorporation of this compound into cellular glycosphingolipids, followed by fluorescent labeling via CuAAC.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer

  • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

Procedure:

  • Preparation of this compound/BSA Complex:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • Dry down the required amount of the stock solution under a stream of nitrogen.

    • Resuspend the lipid film in serum-free cell culture medium containing fatty acid-free BSA to the desired final concentration.

    • Vortex thoroughly to facilitate complex formation.

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with the medium containing the this compound/BSA complex.

    • Incubate the cells for a period sufficient for metabolic incorporation (typically 24-72 hours), depending on the cell type and experimental goals.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail containing the alkyne-fluorophore, CuSO₄, and a copper chelating ligand in the appropriate buffer.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.[8][9]

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on a microscope slide.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Direct Labeling with C6-NBD-GluCer

This protocol describes the direct labeling of cellular membranes with the fluorescent lipid analog C6-NBD-GluCer.

Materials:

  • C6-NBD-GluCer

  • Fatty acid-free BSA

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

Procedure:

  • Preparation of C6-NBD-GluCer/BSA Complex:

    • Prepare a 1 mM stock solution of C6-NBD-GluCer in chloroform:ethanol (B145695) (19:1 v/v).[1]

    • Dry down 50 µL of the stock solution under nitrogen and then under vacuum for at least 1 hour.[1]

    • Resuspend the lipid film in 200 µL of absolute ethanol.[1]

    • Inject the ethanol solution into 10 mL of HBSS/HEPES containing 0.34 mg/mL fatty acid-free BSA while vortexing.[1] This results in a 5 µM C6-NBD-GluCer/BSA complex solution.

  • Cell Labeling (Live Cells):

    • Wash cultured cells with HBSS/HEPES.

    • Incubate the cells with the 5 µM C6-NBD-GluCer/BSA complex for 30 minutes at 4°C.[1]

    • Wash the cells several times with ice-cold medium.

    • Incubate in fresh medium at 37°C for 30 minutes to allow for internalization and trafficking.[1]

  • Imaging:

    • Wash the cells with fresh medium.

    • Image the cells using a fluorescence microscope with a filter set appropriate for NBD (Excitation ~466 nm, Emission ~536 nm).[1][2]

Protocol 3: Direct Labeling with C6-BODIPY-GluCer

This protocol describes the direct labeling of cellular membranes with the fluorescent lipid analog C6-BODIPY-GluCer.

Materials:

  • C6-BODIPY-GluCer

  • Fatty acid-free BSA

  • Cell culture medium

  • HBSS with 10 mM HEPES, pH 7.4

Procedure:

  • Preparation of C6-BODIPY-GluCer/BSA Complex:

    • Follow the same procedure as for C6-NBD-GluCer to prepare a 5 µM C6-BODIPY-GluCer/BSA complex.

  • Cell Labeling (Live Cells):

    • Wash cultured cells with HBSS/HEPES.

    • Incubate the cells with the 5 µM C6-BODIPY-GluCer/BSA complex for 30 minutes at 4°C.

    • Wash the cells several times with ice-cold medium.

    • Incubate in fresh medium at 37°C for 30-60 minutes.

  • Imaging:

    • Wash the cells with fresh medium.

    • Image the cells using a fluorescence microscope with a filter set appropriate for BODIPY FL (Excitation ~505 nm, Emission ~511 nm).

Signaling Pathways and Experimental Workflows

Glucosylceramide Metabolic Pathway

Glucosylceramide is a central molecule in sphingolipid metabolism. It is synthesized from ceramide and can be further metabolized to form complex glycosphingolipids or degraded back to ceramide.

Glucosylceramide_Metabolism Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Glucosylceramide Synthase (GCS) GlcCer->Ceramide Glucocerebrosidase (GBA) Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Glycosyltransferases

Caption: Simplified overview of the glucosylceramide metabolic pathway.

Experimental Workflow for this compound Labeling

The workflow for labeling cells with this compound involves metabolic incorporation of the azido-lipid followed by a bioorthogonal click chemistry reaction with a fluorescent probe.

Azido_GluCer_Workflow cluster_cell Cellular Environment Metabolic\nIncorporation Metabolic Incorporation Fixation &\nPermeabilization Fixation & Permeabilization Metabolic\nIncorporation->Fixation &\nPermeabilization Click Reaction Click Reaction Fixation &\nPermeabilization->Click Reaction Fluorescence\nMicroscopy Fluorescence Microscopy Click Reaction->Fluorescence\nMicroscopy This compound This compound This compound->Metabolic\nIncorporation Alkyne-Fluorophore Alkyne-Fluorophore Alkyne-Fluorophore->Click Reaction

Caption: Experimental workflow for labeling with this compound.

Conclusion

The choice between this compound and fluorescent analogs depends on the specific research question. For studies requiring minimal perturbation of the biological system and flexibility in fluorophore selection, the two-step metabolic labeling with this compound is the superior method. For simpler, more direct visualization where potential artifacts from the bulky fluorophore are less of a concern, fluorescent analogs like C6-BODIPY-GluCer offer a more straightforward approach with high quantum yield and photostability. Researchers should carefully consider the trade-offs between biological accuracy and experimental simplicity when selecting a labeling strategy for their studies of glucosylceramide.

References

Safety Operating Guide

Personal protective equipment for handling C6(6-Azido) GluCer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of C6(6-Azido) GluCer. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound contains an azido (B1232118) group, which imparts specific hazards that require careful management.

Hazard Identification and Risk Assessment

This compound is an organic azide (B81097). While larger organic azides are generally less shock-sensitive than smaller ones, all azido compounds should be treated as potentially explosive and toxic.[1][2] The primary risks are:

  • Toxicity : Azides can be toxic if inhaled, ingested, or absorbed through the skin.[3][4] The azide functional group has a toxicity profile similar to cyanide.[2]

  • Explosive Potential : Organic azides can be sensitive to heat, shock, friction, and light, which can lead to violent decomposition.[1][5]

  • Reactivity : Azido compounds can react with acids to form the highly toxic and explosive hydrazoic acid.[6] They can also form shock-sensitive and explosive metal azides with heavy metals such as copper, lead, silver, and mercury.[6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves. For higher concentrations, consider Silver Shield™ gloves worn under nitrile gloves.[3][7]Prevents skin absorption of the azide. Double-gloving provides an extra layer of protection.[3]
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes.[3][5]Protects against splashes and potential explosions.[3]
Body Protection A fully buttoned, flame-resistant lab coat is mandatory. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable gown is recommended.[3][8]Prevents skin contact with the compound.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If aerosolization is possible outside a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.[5][8]Minimizes inhalation exposure.[3]
Footwear Fully enclosed, chemical-resistant shoes.[8]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[3][7]

  • Blast Shield: For any procedure involving heating or potential for decomposition, a blast shield must be used.[7][9]

  • Work Surface: Line the work area with disposable absorbent bench paper to contain any spills.[4][5]

  • Avoid Incompatibles: Keep the compound away from acids, strong oxidizing agents, and heavy metals.[4] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can form extremely unstable di- and tri-azidomethane.[1][2]

  • Use Non-Metal Utensils: Use only plastic, ceramic, or glass spatulas and equipment. Metal spatulas can form shock-sensitive metal azides.[1][4][9]

2. Weighing and Solution Preparation:

  • Small Quantities: Work with the smallest quantity of the compound necessary for the experiment.[3]

  • Weighing: If weighing the solid, do so in a fume hood.[5]

  • Reconstitution: When preparing solutions, slowly add the solvent to the solid to minimize aerosol generation.[5]

3. Storage:

  • Temperature: Store this compound at -20°C in a tightly sealed, clearly labeled container.[10]

  • Light: Protect from light.[1]

  • Segregation: Store separately from acids and other incompatible materials.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Container: Collect all waste, including contaminated PPE, absorbent paper, and aqueous solutions, in a clearly labeled, sealed hazardous waste container designated for "Azide Waste".[6][9]

  • Separate Streams: Keep azide-containing waste separate from other chemical waste streams, especially acidic waste.[1][2]

2. Deactivation (for dilute solutions):

  • For dilute aqueous solutions (≤5%), chemical deactivation can be performed in a fume hood by trained personnel. A common method is treatment with nitrous acid.[6][7] This procedure should only be carried out following a specific, approved institutional protocol.

3. Final Disposal:

  • Never Pour Down the Drain: Disposing of azide solutions down the drain can lead to the formation of explosive metal azides in the plumbing.[6][7]

  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[4]

Emergency Procedures

  • Spills:

    • Small Spill (in a fume hood): Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., sand for solids to prevent dust generation).[3] Carefully collect the material into the designated azide waste container using non-metal tools.[3][4]

    • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and notify your institution's emergency response team.[8]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Flush eyes with tepid water at an eyewash station for at least 15 minutes. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air immediately and seek emergency medical help.[3]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS & SOP prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood & Blast Shield prep2->prep3 handling1 Weigh Solid (Non-Metal Spatula) prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 disp1 Segregate Azide Waste handling3->disp1 em_spill Spill handling3->em_spill em_exposure Exposure handling3->em_exposure disp2 Store in Labeled Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.